Chemical properties of tetrabutylammonium (cyano-C)trihydroborate
Title: Strategic Utilization of Tetrabutylammonium (cyano-C)trihydroborate: A Technical Guide for Selective Reductions in Non-Polar Media Executive Summary Tetrabutylammonium (cyano-C)trihydroborate (TBACB), often abbrev...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Strategic Utilization of Tetrabutylammonium (cyano-C)trihydroborate: A Technical Guide for Selective Reductions in Non-Polar Media
Executive Summary
Tetrabutylammonium (cyano-C)trihydroborate (TBACB), often abbreviated as TBA-CNBH
, represents a critical tactical alternative to Sodium Cyanoborohydride in the organic chemist’s arsenal. While the sodium salt is the industry standard for reductive aminations in protic solvents (MeOH, ), its insolubility in non-polar media limits its utility for hydrophobic substrates.
TBACB bridges this gap. By pairing the cyanoborohydride anion with the lipophilic tetrabutylammonium cation, this reagent solubilizes the selective reducing power of the cyano-boron moiety in Dichloromethane (DCM), THF, and Benzene. This guide details the physicochemical profile, mechanistic advantages, and validated protocols for deploying TBACB in high-value synthetic workflows.
Chemical Identity & Physicochemical Profile
Unlike the hygroscopic and strictly polar-soluble sodium analog, TBACB offers a lipophilic profile that enables homogeneous kinetics in organic solvents.
Property
Data
Notes
IUPAC Name
Tetrabutylammonium (cyano-C)trihydroborate
The "cyano-C" designation confirms B-C connectivity (stable isomer).[][2]
Critical Differentiator: Allows reactions in strictly anhydrous, non-polar conditions.
Stability
Acid Stable (pH ~3)
Retains hydride activity in acidic media necessary for imine formation.
Mechanistic Principles
The utility of TBACB is derived from the electron-withdrawing nature of the cyano group attached to the boron atom.[3][4]
Attenuated Nucleophilicity: The cyano group withdraws electron density from the boron center, stabilizing the B-H bonds compared to standard borohydrides (
).
Chemoselectivity: This stabilization renders the reagent incapable of reducing aldehydes or ketones at neutral pH. However, it readily reduces iminium ions (protonated imines).
The Cation Effect: The
cation acts as a Phase Transfer Catalyst (PTC) in situ, or simply as a solubilizing agent, carrying the reactive anion into non-polar organic phases where hydrophobic substrates reside.
Diagram 1: Mechanism of Selective Reductive Amination
This pathway illustrates why the reaction is selective: the reagent ignores the carbonyl but attacks the protonated iminium ion formed in situ.
Caption: The reagent selectively targets the electrophilic Iminium Ion (Red), ignoring the precursor Carbonyl (Blue) under acidic conditions.
Synthetic Utility & Applications
A. Reductive Amination in Non-Polar Solvents (Primary Use)
Standard reductive amination uses NaBH
CN in Methanol. However, many complex drug intermediates (e.g., steroids, large macrocycles) precipitate in methanol, halting the reaction. TBACB allows the reaction to proceed in Dichloromethane (DCM) , maintaining homogeneity.
Selectivity: Preserves esters, amides, nitro groups, and epoxides.[5]
B. The "Hutchins Reduction" (Deoxygenation)
Pioneered by Robert Hutchins, TBACB can reduce primary alkyl halides (iodides/bromides) and tosylates directly to alkanes.
Classic Solvent: HMPA (Hexamethylphosphoramide).
Modern Adaptation: Due to HMPA's carcinogenicity, modern protocols often substitute DMPU or DMI (1,3-dimethyl-2-imidazolidinone), though reaction rates may vary.
Mechanism:
displacement of the halide by hydride.
Selectivity: Reduces Alkyl Iodides > Bromides > Tosylates. Chlorides are generally inert.
Experimental Protocols
Protocol A: General Reductive Amination in Dichloromethane
Target: Synthesis of secondary/tertiary amines from hydrophobic carbonyls.
Hood: Always operate in a high-efficiency fume hood.
Waste: Segregate aqueous waste. Treat with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.
Hygroscopicity: While TBACB is less hygroscopic than NaBH
CN, store in a desiccator to maintain stoichiometry.
References
Hutchins, R. O., & Kandasamy, D. (1973). Tetrabutylammonium cyanoborohydride.[][7][8][9] New, exceptionally selective reducing reagent. Journal of the American Chemical Society.[6] Link
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[4] Synthesis.[4][9] Link (Foundational review of the anion's properties).
Hutchins, R. O., et al. (1978). Selective reductive displacement of alkyl halides and sulfonate esters with cyanoborohydride reagents in hexamethylphosphoramide. Journal of Organic Chemistry.[6] Link
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][6] Journal of the American Chemical Society.[6] Link
ChemicalBook. (2024). Tetrabutylammonium cyanoborohydride Properties & CAS 43064-96-6.[8][9]Link
Solubility of tetrabutylammonium (cyano-C)trihydroborate in organic solvents
An In-Depth Technical Guide to the Solubility of Tetrabutylammonium (cyano-C)trihydroborate in Organic Solvents Abstract Tetrabutylammonium (cyano-C)trihydroborate, often abbreviated as TBA[BH₃CN] or TBAC, is a versatile...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility of Tetrabutylammonium (cyano-C)trihydroborate in Organic Solvents
Abstract
Tetrabutylammonium (cyano-C)trihydroborate, often abbreviated as TBA[BH₃CN] or TBAC, is a versatile and selective reducing agent utilized in a multitude of organic synthesis applications.[1][2] Its efficacy and reaction kinetics are intrinsically linked to its solubility in the chosen reaction medium. This guide provides a comprehensive overview of the solubility characteristics of TBA[BH₃CN] in various organic solvents, grounded in fundamental chemical principles. It offers a theoretical framework for understanding its solubility, summarizes known qualitative data, and presents a detailed, field-proven protocol for the quantitative determination of its solubility, enabling researchers and drug development professionals to optimize their synthetic methodologies.
Introduction: The Significance of TBA[BH₃CN] and Its Solvation
Tetrabutylammonium (cyano-C)trihydroborate is a quaternary ammonium salt distinguished by its large, lipophilic cation ([N(C₄H₉)₄]⁺) and a functionalized borohydride anion ([BH₃(CN)]⁻). This unique structure imparts valuable properties, most notably its utility as a mild and selective reducing agent. It is capable of reducing aldehydes, ketones, and imines, and is particularly useful for reductive aminations in nonpolar solvents.[1][3][4][5] The choice of solvent is paramount, as it not only dictates the solubility of the reagent but also influences its reactivity and selectivity.
Unlike its inorganic counterpart, sodium cyanoborohydride, which is highly soluble in polar protic solvents like water and methanol, TBA[BH₃CN]'s bulky, nonpolar cation enhances its solubility in a broader range of organic media.[4] This allows for reactions to be conducted in less polar environments, which can be critical for substrates that are sensitive to protic solvents or require specific solvation environments. A thorough understanding of TBA[BH₃CN]'s solubility is therefore not merely an academic exercise but a practical necessity for reaction design, optimization, and scale-up in both research and industrial settings.
Theoretical Principles of Solubility
The dissolution of an ionic salt like TBA[BH₃CN] is governed by the interplay between the lattice energy of the salt and the solvation energy of its constituent ions. For dissolution to occur, the energy released upon solvation of the cation and anion must be sufficient to overcome the energy holding them together in the crystal lattice.
The Cation's Role: The tetrabutylammonium cation is large, symmetric, and characterized by four nonpolar butyl chains.[6] This structure results in diffuse charge distribution and significant van der Waals interactions. Consequently, it is well-solvated by nonpolar and polar aprotic solvents that can accommodate its size and lipophilic nature.
The Anion's Role: The (cyano-C)trihydroborate anion is a complex inorganic anion. The presence of the cyano group modulates the reducing power of the borohydride moiety.[3][4] Its solvation is favored by polar solvents capable of interacting with the negatively charged species.
"Like Dissolves Like": The overall solubility of TBA[BH₃CN] is a balance of these two competing effects. Its dual nature—a lipophilic cation and a polar anion—allows it to be soluble across a surprisingly wide spectrum of solvents, from polar aprotic to nonpolar.[1]
The choice of anion and cation in an ionic liquid or salt has a strong effect on its solubility properties.[7][8] The large organic cation in TBA[BH₃CN] makes it behave somewhat like an ionic liquid, which are known for their tunable physicochemical properties, including solubility.[9][10][11]
Qualitative Solubility of TBA[BH₃CN]
While precise, temperature-dependent quantitative solubility data for TBA[BH₃CN] is not widely published in the literature, extensive empirical use has provided a strong qualitative understanding. The compound is noted for its broad solubility profile.[1]
Table 1: Qualitative Solubility Data for Tetrabutylammonium (cyano-C)trihydroborate
These solvents possess high dielectric constants and are excellent at solvating both the large cation and the anion, leading to good solubility. HMPA, in particular, has been used as a solvent for reductions with this reagent.[2][12]
These solvents can solvate the anion through hydrogen bonding and the cation through dipole-induced dipole interactions.
Nonpolar
Dichloromethane (CH₂Cl₂), Benzene, Hexane
Soluble
The large, lipophilic tetrabutylammonium cation drives solubility in these media. Solubility in CH₂Cl₂ is confirmed by its use as an extraction solvent during the synthesis of the reagent.[1][12]
Ethers
Diethyl Ether
Sparingly Soluble
Ethers are relatively nonpolar and are poor solvents for ionic species, resulting in limited solubility.[1]
Water
H₂O
Sparingly Soluble
Despite being a highly polar solvent, the large, nonpolar cation limits solubility in water.[1] The compound is also reactive with water, producing flammable hydrogen gas.[13]
Experimental Determination of Solubility: A Validated Protocol
For applications requiring precise concentration control, such as kinetic studies or process development, quantitative solubility data is essential. The following protocol describes a reliable method for determining the solubility of TBA[BH₃CN] in a given organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solid.[14][15][16]
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
Objective: To determine the mass of TBA[BH₃CN] that dissolves in a given volume of solvent at a specified temperature.
Materials:
Tetrabutylammonium (cyano-C)trihydroborate (95% or higher purity)[13]
Anhydrous organic solvent of interest
Temperature-controlled shaker or stirring plate with a water/oil bath
Analytical balance (± 0.0001 g)
Glass vials with airtight caps (e.g., PTFE-lined)
Volumetric flasks and pipettes
Syringe filters (PTFE, 0.22 µm) to remove fine particles
Protocol:
Preparation:
Accurately weigh a glass vial with its cap.
Add an excess amount of TBA[BH₃CN] to the vial. "Excess" means adding more solid than is expected to dissolve, ensuring a saturated solution can be formed.
Record the total mass of the vial, cap, and solid.
Add a precise volume (e.g., 5.00 mL) of the chosen anhydrous solvent to the vial.
Seal the vial tightly to prevent solvent evaporation.
Equilibration (Trustworthiness Pillar):
Place the sealed vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).
Agitate the mixture vigorously for a prolonged period. A minimum of 24 hours is recommended to ensure the system reaches equilibrium between the dissolved and undissolved solute.[14][15] Causality Explanation: Insufficient equilibration time is a common source of error, leading to an underestimation of solubility. The system must reach a steady state where the rate of dissolution equals the rate of precipitation.
After the equilibration period, stop the agitation and allow the vial to stand undisturbed in the temperature bath for at least 2 hours to let the excess solid settle completely.
Sample Analysis (Gravimetric Method):
Pre-weigh a clean, dry beaker.
Carefully and slowly withdraw a known volume (e.g., 2.00 mL) of the clear supernatant liquid using a volumetric pipette. To avoid transferring any solid particles, it is best to use a syringe fitted with a syringe filter.
Dispense the supernatant into the pre-weighed beaker.
Record the exact mass of the beaker and the transferred solution.
Place the beaker in a vacuum oven at a mild temperature (e.g., 40-50 °C) until all the solvent has evaporated. Causality Explanation: Using a vacuum oven prevents boiling and potential splattering of the solute, ensuring accurate mass measurement. The temperature should be kept well below the melting point of TBA[BH₃CN] (144-146 °C) to avoid decomposition.[1]
Once the residue is completely dry, cool the beaker to room temperature in a desiccator and weigh it.
Calculation:
Mass of dissolved TBA[BH₃CN] = (Mass of beaker + residue) - (Mass of empty beaker)
Solubility (g / 100 mL) = (Mass of dissolved TBA[BH₃CN] / Volume of supernatant analyzed) * 100
Factors Influencing Solubility and Experimental Design
Several factors can influence the solubility of TBA[BH₃CN]. Understanding these allows for better experimental control and interpretation of results.
Temperature: For most salts, solubility increases with temperature. When reporting solubility data, the temperature must always be specified. For creating a solubility curve, the experimental protocol can be repeated at various temperatures.[16][17]
Solvent Purity: The presence of impurities, especially water, can significantly alter the solubility of an ionic salt in an organic solvent. Always use anhydrous solvents for consistent and reliable measurements.
Polymorphism: The existence of different crystalline forms (polymorphs) of TBA[BH₃CN] could lead to different solubility values. It is important to use the same batch of material for comparative studies.
Relationship Between Solvent Properties and Solubility
Caption: Factors influencing the solubility of TBA[BH₃CN].
Conclusion
Tetrabutylammonium (cyano-C)trihydroborate stands out as a valuable synthetic reagent due to its unique solubility profile, which enables its use in a wide array of organic solvents. While comprehensive quantitative data remains sparse in public literature, a strong predictive understanding can be derived from fundamental principles of ion solvation. The large lipophilic cation promotes solubility in nonpolar and polar aprotic media, while the cyanotrihydroborate anion contributes to its solubility in polar environments. For researchers requiring precise data, the robust experimental protocol detailed herein provides a reliable pathway to quantitatively determine the solubility of TBA[BH₃CN] in any solvent system of interest, thereby empowering more precise control over reaction conditions and fostering innovation in chemical synthesis and drug development.
References
Gahrooei, H. R., Dehghani, M. R., & Rahmati, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
Gahrooei, H. R., Dehghani, M. R., & Rahmati, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. Retrieved from [Link]
Wikipedia. (n.d.). Ionic liquid. Retrieved from [Link]
Kurnia, K. A., et al. (2016). Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article. Journal of Molecular Liquids. Retrieved from [Link]
Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Retrieved from [Link]
Wikipedia. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
Kaczmarek, K., et al. (2012). The Solubility Parameters of Ionic Liquids. PMC. Retrieved from [Link]
Austin Publishing Group. (2014, July 22). Ionic Liquids as Solvents in Separation Processes. Retrieved from [Link]
PubMed. (2024, April 27). Borane-Trimethylamine Complex: A Versatile Reagent in Organic Synthesis. Retrieved from [Link]
Kaczmarek, K., et al. (2010). The Solubility Parameters of Ionic Liquids. Semantic Scholar. Retrieved from [Link]
Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures. Retrieved from [Link]
Organic Chemistry Research. (n.d.). Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. Retrieved from [Link]
Hutchins, R. O., & Kandasamy, D. (1973). Tetrabutylammonium Cyanoborohydride. A New, Exceptionally Selective Reducing Reagent. Journal of the American Chemical Society. Retrieved from [Link]
AMERICAN ELEMENTS®. (n.d.). Tetrabutylammonium Cyanoborohydride. Retrieved from [Link]
Chen, G. (n.d.). Vast amounts of information have appeared in the literature relating to the compounds known commonly as borohydrides. Retrieved from [Link]
Wikipedia. (n.d.). Tetrabutylammonium. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]
ResearchGate. (n.d.). Physicochemical characterisation of novel tetrabutylammonium aryltrifluoroborate ionic liquids. Retrieved from [Link]
MDPI. (2020, September 18). Study on Physicochemical and Thermal Properties of Tetrabutylammonium-Based Cation Ionic Salts Induced by Al2O3 Additive for Thermal Energy Storage Application. Retrieved from [Link]
PubMed. (2020, October 21). Physicochemical characterisation of novel tetrabutylammonium aryltrifluoroborate ionic liquids. Retrieved from [Link]
An In-depth Technical Guide to Tetrabutylammonium (cyano-C)trihydroborate for Researchers and Drug Development Professionals
Introduction Tetrabutylammonium (cyano-C)trihydroborate, often abbreviated as TBACBH, is a quaternary ammonium salt that has garnered significant interest in the scientific community, particularly in the fields of organi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Tetrabutylammonium (cyano-C)trihydroborate, often abbreviated as TBACBH, is a quaternary ammonium salt that has garnered significant interest in the scientific community, particularly in the fields of organic chemistry and drug development. Its unique combination of a bulky, lipophilic cation and a mild, selective reducing anion makes it a valuable tool for a variety of chemical transformations. This guide aims to provide a detailed technical overview of its molecular characteristics, synthesis, and key applications, with a focus on its utility for researchers and professionals in the pharmaceutical industry.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in a laboratory setting. This section details the key physicochemical and structural characteristics of tetrabutylammonium (cyano-C)trihydroborate.
Molecular Weight and Formula
The essential molecular details of tetrabutylammonium (cyano-C)trihydroborate are summarized in the table below.
The structure of tetrabutylammonium (cyano-C)trihydroborate consists of a tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a (cyano-C)trihydroborate anion ([BH₃(CN)]⁻).
Cation: The tetrabutylammonium cation is a quaternary ammonium ion characterized by a central nitrogen atom bonded to four butyl groups. This large, non-polar cation is responsible for the salt's solubility in a wide range of organic solvents.
Anion: The (cyano-C)trihydroborate anion is a borohydride derivative where one of the hydrogen atoms is replaced by a cyano group. The electron-withdrawing nature of the cyano group moderates the reducing power of the borohydride, making it a more selective reducing agent compared to sodium borohydride.
The crystal structure of the salt reveals that the cations and anions are linked through weak C-H···N interactions, forming chains. The anion exhibits a nearly linear N-C-B bond angle of approximately 178.7°. The C-N-C bond angles within the tetrabutylammonium cation are close to the ideal tetrahedral angle, averaging around 109.5°.[2]
Caption: Molecular structure of Tetrabutylammonium (cyano-C)trihydroborate.
Solubility Profile
Synthesis and Characterization
The synthesis and proper characterization of tetrabutylammonium (cyano-C)trihydroborate are crucial for ensuring its purity and reactivity in subsequent applications.
Synthesis Protocol
A common laboratory-scale synthesis of tetrabutylammonium (cyano-C)trihydroborate involves a straightforward salt metathesis reaction.
Experimental Protocol:
Preparation of Tetrabutylammonium Hydrogen Sulfate Solution: Suspend tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄) in water.
Basification and Anion Exchange: Treat the suspension with an aqueous solution of sodium hydroxide followed by the addition of sodium cyanoborohydride (NaBH₃CN).
Extraction: Extract the resulting tetrabutylammonium (cyano-C)trihydroborate into an organic solvent such as dichloromethane (CH₂Cl₂).
Purification: Wash the organic layer with water, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as ethyl acetate, to obtain the purified white crystalline solid.[1]
Caption: General workflow for the synthesis of Tetrabutylammonium (cyano-C)trihydroborate.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the butyl groups of the tetrabutylammonium cation. These typically appear as a complex multiplet in the upfield region.
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the butyl chains of the cation.
Vibrational Spectroscopy:
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H bonds of the alkyl groups, the C-N bond of the cation, and the B-H and C≡N bonds of the anion.
Raman Spectroscopy: Raman spectroscopy can also be used to identify the characteristic vibrational modes of the molecule, providing complementary information to FTIR.
Applications in Organic Synthesis and Drug Development
Tetrabutylammonium (cyano-C)trihydroborate is a highly versatile reagent with several important applications in organic synthesis, some of which are particularly relevant to drug development.
Selective Reductions
The primary application of this reagent is as a mild and selective reducing agent. The presence of the electron-withdrawing cyano group attenuates the hydridic character of the borohydride, rendering it less reactive than reagents like sodium borohydride. This allows for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, and nitriles. This chemoselectivity is highly desirable in the synthesis of complex molecules and active pharmaceutical ingredients (APIs), where the preservation of multiple functional groups is often necessary.[3]
Reductive Amination
Reductive amination is a powerful method for the formation of C-N bonds and the synthesis of amines.[4] Tetrabutylammonium (cyano-C)trihydroborate is an excellent reagent for this transformation due to its solubility in organic solvents and its selective reactivity towards the intermediate iminium ion over the starting carbonyl compound.[5][6] This one-pot reaction is highly efficient and widely used in the synthesis of pharmaceutical intermediates and APIs containing secondary and tertiary amine moieties.[7][8][9]
Mechanism of Reductive Amination:
The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with a primary or secondary amine. The (cyano-C)trihydroborate anion then selectively reduces the C=N double bond of the iminium ion to afford the corresponding amine.
Caption: Simplified mechanism of reductive amination using [BH₃(CN)]⁻.
Radical Reactions
Tetrabutylammonium (cyano-C)trihydroborate has also been employed as a radical mediator in certain organic transformations. For instance, it can be used as a hydrogen source in radical hydroxymethylation reactions.[2][6]
Safety, Handling, and Purity Analysis
Proper handling and safety precautions are essential when working with any chemical reagent. Additionally, ensuring the purity of the reagent is critical for reproducible and reliable experimental results.
Safety and Handling
General Precautions: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Incompatibilities: Avoid contact with strong oxidizing agents.
Storage: Store in a cool, dry place in a tightly sealed container.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Purity Analysis
The purity of tetrabutylammonium (cyano-C)trihydroborate can be assessed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC):
Example HPLC Method:
Column: C18 stationary phase.
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent such as acetonitrile or methanol.
Detection: A UV detector or a charged aerosol detector (CAD) can be used for quantification.[10][11][12][13]
It is important to note that the official HPLC method for tetrabutylammonium analysis in the European Pharmacopoeia has been reported to have issues with some modern reversed-phase columns, and method optimization may be required.[14]
Conclusion
Tetrabutylammonium (cyano-C)trihydroborate is a valuable and versatile reagent for organic synthesis, offering a unique combination of solubility, mildness, and selectivity. Its utility in key transformations such as selective reductions and reductive aminations makes it a particularly important tool for researchers in the pharmaceutical industry engaged in the synthesis of complex molecules and active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable scientists to effectively and safely leverage this reagent in their research and development endeavors.
References
Hutchins, R. O., & Kandasamy, D. (1973). Journal of the American Chemical Society, 95(18), 6131-6133.
Hutchins, R. O., & Markovitz, M. (1981). The Journal of Organic Chemistry, 46(17), 3571-3574.
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Gunawan, G., & Sari, D. P. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
University of Wisconsin-Madison. (n.d.). Introduction to Spectroscopy IV: Interpreting C NMR.
Organic Syntheses. (n.d.). Procedure.
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
Jasperse, C. (n.d.).
ResearchGate. (n.d.). Tetrabutylammonium cyanoborohydride. Retrieved from [Link]
Zampolli, M., et al. (2020). Tetrabutylammonium HPLC analysis: shortcomings in the Ph. Eur. method. Journal of labelled compounds & radiopharmaceuticals, 63(4), 203–208. [Link]
Bykov, A. Y., et al. (2019).
Google Patents. (n.d.). CN111960948B - Synthesis process of tetrabutylammonium bromide.
American Chemical Society. (n.d.).
Beilstein Journals. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]
Kiani, M., & Jouyban, A. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578.
American Elements. (n.d.). Tetrabutylammonium Cyanoborohydride. Retrieved from [Link]
Pharmaceutical Technology. (2012). Advancing API Synthesis. [Link]
Google Patents. (n.d.). CN112034056A - Detection method for detecting tetrabutylammonium bromide content in levetiracetam.
BenchChem. (n.d.). Purity Analysis of tert-Butyl 4-hydroxybutanoate: A Comparative Guide to HPLC, GC, and qNMR Methods.
Medium. (2023). Synthesis of Active Pharmaceutical Ingredient. [Link]
ResearchGate. (n.d.). An alternate HPLC method for the analysis of tetrabutylammonium hydroxide in [18F]Fluorodeoxythymidine (FLT).
Chinese Journal of Energetic Materials. (2021). Development of a HPLC Method for the Purity Analysis of BPTAP. [Link]
A Guide to the Mechanism and Application of Tetrabutylammonium (cyano-C)trihydroborate for Selective Reductions
Prepared by: Gemini, Senior Application Scientist Abstract In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the demand for highly selective reagents is paramount. Tetrab...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the demand for highly selective reagents is paramount. Tetrabutylammonium (cyano-C)trihydroborate, [Bu₄N][BH₃(CN)], has emerged as a sophisticated tool for the chemoselective reduction of specific functional groups. This technical guide provides an in-depth analysis of the core mechanisms governing its reactivity and selectivity. We will explore the synergistic roles of the deactivating cyano group and the phase-soluble tetrabutylammonium cation, which together create a reagent with a finely tuned and predictable reactivity profile. The central theme of this guide is the critical influence of pH on the reaction pathway, enabling the selective reduction of iminium ions in neutral to slightly acidic media, while carbonyl reductions are favored under more strongly acidic conditions. This guide will furnish researchers and drug development professionals with the foundational knowledge to expertly apply this reagent, featuring detailed mechanistic diagrams, comparative data, and field-proven experimental protocols.
Introduction to Chemoselective Reduction
The synthesis of complex organic molecules often requires the chemical transformation of a single functional group within a polyfunctional substrate. Standard, highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) often lack the necessary subtlety, leading to undesired side reactions and lower yields.[1] The development of "tamed" reagents, whose reactivity can be controlled and directed, is therefore a cornerstone of efficient synthesis.
The borohydride family of reagents has been a fertile ground for such development. By modifying the substituents on the central boron atom, one can modulate the hydridic character of the B-H bonds. Tetrabutylammonium (cyano-C)trihydroborate is a prime example of this design philosophy. It leverages electronic deactivation and cation effects to achieve a level of selectivity that is unattainable with simpler borohydrides.
Reagent Profile: Deconstructing [Bu₄N][BH₃(CN)]
The exceptional utility of tetrabutylammonium (cyano-C)trihydroborate stems from the distinct contributions of its anionic and cationic components.[2]
The (Cyano-C)trihydroborate Anion: An Electronically Attenuated Hydride Donor
The core of the reagent's selectivity lies in the [BH₃(CN)]⁻ anion. Compared to the parent borohydride anion, [BH₄]⁻, the introduction of a strongly electron-withdrawing cyano group significantly alters its properties.[3]
Reduced Hydride Character: The cyano group pulls electron density away from the boron center via an inductive effect. This, in turn, reduces the electron density of the remaining B-H bonds, making them less nucleophilic (less "hydridic"). Consequently, [BH₃(CN)]⁻ is a much milder reducing agent than [BH₄]⁻.[3] It is generally incapable of reducing less reactive functional groups such as esters, amides, lactones, or nitriles under standard conditions.[3]
Enhanced Stability: A key practical advantage, first noted in studies of its sodium salt, is its remarkable stability in acidic solutions down to a pH of approximately 3.[4] This is in stark contrast to NaBH₄, which decomposes rapidly in acid to release hydrogen gas. This acid stability is the lynchpin of its pH-controlled selectivity.
The Tetrabutylammonium Cation: A Key to Solubility and Performance
While much of the mechanistic discussion focuses on the cyanoborohydride anion, the role of the tetrabutylammonium ([Bu₄N]⁺) cation is critical for practical applications in organic synthesis.
Enhanced Organic Solubility: Unlike its inorganic salt counterparts (e.g., Na[BH₃(CN)]), tetrabutylammonium (cyano-C)trihydroborate exhibits excellent solubility in a wide range of organic solvents, including dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and acetonitrile. This allows for homogenous reaction conditions, improving reaction rates and reproducibility.
Reduced Cation Coordination: The large, sterically hindered [Bu₄N]⁺ cation does not coordinate strongly with carbonyl oxygens. This minimizes unwanted activation of carbonyl groups, further enhancing the intrinsic selectivity of the [BH₃(CN)]⁻ anion, especially in competitive reductions between aldehydes and ketones.
The Core Mechanism: pH as the Master Control Switch
The defining characteristic of cyanoborohydride reductions is the ability to target different functional groups by simply controlling the reaction pH. The reduction of iminium ions and the reduction of carbonyls proceed through distinct, pH-dependent pathways.[4]
Mechanism I: Selective Reduction of Imines and Iminium Ions (pH ~6-8)
The most prominent application of [Bu₄N][BH₃(CN)] is in reductive amination.[5][6] In this one-pot reaction, an aldehyde or ketone is mixed with a primary or secondary amine and the reducing agent. The reaction proceeds via the in situ formation of an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine).
Under neutral or weakly acidic conditions (pH 6-8), the equilibrium between the carbonyl/amine and the iminium ion is established. While the carbonyl group itself is unreactive towards the mild [BH₃(CN)]⁻ at this pH, the protonated iminium ion (>C=N⁺<) is highly electrophilic and is rapidly and irreversibly reduced.[4][6] This selective reduction of the iminium ion in the presence of a vast excess of the starting carbonyl compound is what makes the reaction so effective.[5]
Figure 1: Selective reduction pathway for reductive amination at near-neutral pH.
Mechanism II: Acid-Catalyzed Reduction of Carbonyls (pH ~3-5)
While aldehydes and ketones are inert to [Bu₄N][BH₃(CN)] at neutral pH, their reactivity increases dramatically as the pH is lowered.[4] The reduction is third-order overall: first-order in the ketone, the cyanoborohydride, and the concentration of H⁺.[4]
This demonstrates that the mechanism requires protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weakly nucleophilic hydride from the [BH₃(CN)]⁻ anion. This acid-catalyzed pathway allows for the reduction of aldehydes and ketones to their corresponding alcohols, a reaction that is synthetically useful when imine formation is not desired.
Figure 2: Acid-catalyzed reduction pathway for carbonyls.
Data Summary: A Comparative Overview of Reactivity
The practical utility of [Bu₄N][BH₃(CN)] is best understood by comparing its reactivity towards various functional groups, especially in contrast to the more powerful NaBH₄.
Imine Formation: To a solution of benzylamine (1.0 eq) in methanol, add acetone (5.0 eq). Stir the solution at room temperature. The progress of imine formation can be monitored by TLC or GC-MS if desired. Typically, stirring for 1-2 hours is sufficient.
pH Adjustment: Carefully add glacial acetic acid dropwise to the solution to adjust the pH to approximately 6-7. This can be checked with pH paper. This step ensures the presence of the reactive iminium ion.
Addition of Reducing Agent: In a single portion, add tetrabutylammonium (cyano-C)trihydroborate (1.5 eq) to the stirred solution. A mild exotherm or gas evolution may be observed.
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction for the disappearance of the imine intermediate and the formation of the product by an appropriate method (TLC, LC-MS).
Workup:
a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the methanol.
b. Dilute the residue with dichloromethane and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
c. Wash the organic layer sequentially with water and then brine.
d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by silica gel column chromatography to yield the pure N-benzyl-2-propylamine.
Conclusion
Tetrabutylammonium (cyano-C)trihydroborate is a powerful reagent for advanced organic synthesis, offering a unique combination of mild reducing power, high chemoselectivity, and excellent solubility in organic media. Its true potential is unlocked through the strategic control of reaction pH, which allows chemists to selectively target iminium ions for reductive amination or, under different conditions, to reduce aldehydes and ketones. For professionals in drug development, mastering the application of this reagent provides a reliable and reproducible method for constructing crucial carbon-nitrogen bonds and performing delicate reductions in the presence of sensitive functional groups.
References
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
Hutchins, R. O., & Kandasamy, D. (1979). Tetrabutylammonium cyanoborohydride. New, exceptionally selective reducing reagent. Journal of the American Chemical Society, 101(23), 700-701.
Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. (2019). New Journal of Chemistry.
One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. (2016). Journal of Chemical Sciences.
Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxyborohydride Using Microwave He
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
Difference between sodium cyanoborohydride and tetrabutylammonium (cyano-C)trihydroborate
The following technical guide details the strategic selection and application of cyanoborohydride reagents in reductive amination. Content Type: Technical Guide & Comparative Whitepaper Subject: Reductive Amination Optim...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the strategic selection and application of cyanoborohydride reagents in reductive amination.
Content Type: Technical Guide & Comparative Whitepaper
Subject: Reductive Amination Optimization
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
In reductive amination, the choice of hydride source is often dictated by chemoselectivity. Sodium cyanoborohydride (
) has long been the industry standard due to its ability to differentiate between iminium ions and carbonyl precursors at acidic pH. However, its dependence on protic solvents (methanol, water) limits its utility with hydrophobic substrates or moisture-sensitive pharmacophores.
Tetrabutylammonium (cyano-C)trihydroborate (
) represents a lipophilic evolution of this reagent class. By replacing the sodium cation with a quaternary ammonium moiety, the reagent becomes soluble in non-polar organic solvents (DCM, Toluene, THF). This guide analyzes the mechanistic and practical divergences between these two salts, providing researchers with the criteria to select the optimal reagent for their specific substrate architecture.
Mechanistic Foundation: The
Anion
Regardless of the counter-cation, the reducing power resides in the cyanotrihydroborate anion.
Chemoselectivity
Unlike the aggressive borohydride anion (
), the electron-withdrawing cyano group (bonded via Carbon) stabilizes the boron center, reducing the hydridic character of the B-H bonds.
Neutral pH: The reagent is effectively inert toward aldehydes and ketones.
Acidic pH (pH 3–5): The reagent remains slow to reduce carbonyls but rapidly reduces protonated iminium ions . This kinetic window allows for "one-pot" reductive amination where the amine and aldehyde/ketone are mixed directly with the hydride source.[1]
Mechanism Diagram
The following diagram illustrates the selective reduction pathway common to both reagents.
Figure 1: Mechanistic pathway of reductive amination using cyanoborohydride. The reagent selectively attacks the activated protonated iminium species.
The Cation Effect: Sodium vs. Tetrabutylammonium
The cation dictates the solvent envelope of the reaction, which in turn controls solubility, reaction rate, and workup strategy.
While the Sodium salt is the default for general synthesis, the Tetrabutylammonium salt is superior in specific "Process Critical" scenarios:
Solubility Limits: When the starting material or the imine intermediate precipitates out of methanol.
Aprotic Requirements: When the substrate contains functional groups sensitive to protic solvents (e.g., hydrolytically unstable esters or acetals) that might degrade in methanol/acetic acid mixtures.
Reaction Kinetics: In non-polar solvents like DCM, the reaction often proceeds cleanly with tighter control over stoichiometry, avoiding the solvolysis side-reactions possible in alcohols.
Experimental Protocols
Protocol A: Standard Reductive Amination (
)
Best for: Polar substrates, robust molecules, aqueous/alcoholic solubility.
Imine Formation: Dissolve the ketone/aldehyde (1.0 equiv) and amine (1.2 equiv) in Methanol .
Activation: Add Acetic Acid (catalytic to stoichiometric, pH ~4-5).
Reduction: Add Sodium Cyanoborohydride (1.5 equiv) in one portion.
Note: The reaction is slightly exothermic.
Monitoring: Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS for disappearance of carbonyl.
Quench: Carefully quench with aqueous NaHCO3 or dilute HCl (in a fume hood due to HCN evolution).
Workup: Evaporate methanol, extract aqueous residue with EtOAc/DCM.
Protocol B: Lipophilic Reductive Amination (
)
Best for: Hydrophobic drugs, non-polar intermediates, water-sensitive reactions.
Solvation: Dissolve the ketone/aldehyde (1.0 equiv) and amine (1.1 equiv) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) .
Tip: Add molecular sieves (4Å) if imine formation is unfavorable.
Reduction: Add Tetrabutylammonium (cyano-C)trihydroborate (1.5 equiv) directly as a solid. The reagent will dissolve rapidly.
Activation: Add Acetic Acid (2–5 equiv) or a drop of methanolic HCl.
Mechanism:[1][2][3][4] The acid protonates the imine in the organic phase, triggering reduction.
Reaction: Stir at room temperature. For sluggish ketones, refluxing in DCE (80°C) is effective.
Workup (Critical Step):
The
salt can act as a phase transfer catalyst, causing emulsions.
Wash 1: Dilute with Et2O (precipitates some ammonium salts).
Wash 2: Wash organic layer vigorously with 1M NaOH (removes cyanide and acetic acid).
Wash 3: Water/Brine.
Purification: Flash chromatography is usually required to remove traces of the tetrabutylammonium residue.
Safety & Toxicology: The Cyanide Factor
Both reagents possess the cyano group and share critical safety profiles.
HCN Generation: Upon contact with strong acid or during acidic quench, both reagents liberate Hydrogen Cyanide (HCN) gas.
Control: Always quench in a fume hood. Use basic oxidative quenches (bleach) for waste streams to destroy cyanide.
Toxicity:
: Highly toxic if swallowed or absorbed through skin.
: The lipophilic nature allows it to penetrate skin more readily than the sodium salt. Handle with double nitrile gloves and extreme caution.
Decision Matrix
Use the following logic flow to select the appropriate reagent for your campaign.
Figure 2: Reagent selection logic based on substrate solubility and stability.
References
Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3] Link
Hutchins, R. O.; Kandasamy, D. (1975). "Cyanoborohydride supported on anion exchange resin. A convenient, selective reducing agent."[5] Journal of the American Chemical Society.[3] Link
Lane, C. F. (1975). "Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis. Link
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link
Sigma-Aldrich. "Safety Data Sheet: Tetrabutylammonium cyanoborohydride." Link
Tetrabutylammonium (cyano-C)trihydroborate CAS 66613-25-4 safety data sheet
An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium (cyano-C)trihydroborate (CAS 66613-25-4) Authored by a Senior Application Scientist This guide provides drug development professionals, researchers,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of Tetrabutylammonium (cyano-C)trihydroborate (CAS 66613-25-4)
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of the safety protocols and handling procedures for Tetrabutylammonium (cyano-C)trihydroborate. Moving beyond a simple recitation of safety data, this document elucidates the chemical principles behind the hazards and the rationale for each procedural step, ensuring a culture of safety and experimental integrity in the laboratory.
Compound Profile and Application
Tetrabutylammonium (cyano-C)trihydroborate , often referred to as Tetrabutylammonium cyanoborohydride (TBAC), is a versatile reducing agent utilized in organic synthesis. Its chemical formula is C₁₇H₃₉BN₂ with a molecular weight of 282.32 g/mol .[1] A key advantage of TBAC is its solubility in a wide range of solvents, from polar aprotic (like DMF) to nonpolar (like CH₂Cl₂), which makes it a valuable reagent in diverse reaction conditions.[2] It is primarily used for the selective and mild reduction of aldehydes and ketones, and for reductive aminations.[2]
It is important to note a discrepancy in the literature regarding the CAS number. While the designated number for this guide is 66613-25-4, many authoritative safety data sheets identify the same compound under CAS 43064-96-6.[1][2] For the purpose of safety and handling, the information for both is considered interchangeable as the chemical entity is identical.
The primary hazards associated with Tetrabutylammonium (cyano-C)trihydroborate stem from its reactivity, particularly with moisture, and its potential to cause irritation. A thorough understanding of these risks is the foundation of safe handling.
GHS Hazard Classification
Hazard Class
Category
Hazard Statement
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Eye Irritation
Category 2
H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)
Category 3
H335: May cause respiratory irritation
Substances which, in contact with water, emit flammable gases
Category 3
H261: In contact with water releases flammable gas (Hydrogen)
Moisture Reactivity : The borohydride anion ([BH₃(CN)]⁻) is a potent hydride donor. It reacts with protic sources, including ambient humidity, moisture on lab surfaces, or water, to produce flammable hydrogen gas.[1] This reaction is not only a fire and explosion risk but also degrades the reagent, compromising experimental results.
Irritant Properties : As a quaternary ammonium salt, the compound can act as an irritant to the skin, eyes, and respiratory tract.[1][4] Prolonged or unprotected contact can lead to inflammation and discomfort. The fine, dusty nature of the solid can increase the risk of inhalation, leading to respiratory irritation.[1][5]
Risk Assessment Workflow
The following diagram outlines the essential decision-making process for mitigating risks when planning to work with this reagent.
Caption: Risk assessment workflow for Tetrabutylammonium (cyano-C)trihydroborate.
Experimental Protocols: Safe Handling & Use
Adherence to a validated protocol is non-negotiable. The following steps are designed to minimize exposure and prevent hazardous conditions.
Protocol 1: Weighing and Dispensing Solid TBAC
Objective: To accurately weigh and transfer the solid reagent while preventing moisture contact and personnel exposure.
Prerequisites:
A certified chemical fume hood.
An inert gas source (Nitrogen or Argon).
All required PPE is worn (see Section 4).
Glassware is oven-dried or flame-dried and cooled under an inert atmosphere.
Methodology:
Work Area Preparation : Ensure the chemical fume hood is clutter-free and the work surface is clean and dry. Position all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood.
Inert Atmosphere : Establish a gentle positive pressure of inert gas in the receiving flask.
Reagent Equilibration : Allow the reagent container to warm to ambient temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold powder, which would cause reagent degradation and hydrogen evolution.[1]
Dispensing : Open the reagent container within the fume hood. Using a clean, dry spatula, promptly weigh the desired amount of TBAC into a dry weigh boat or directly into the receiving flask.
Closure and Purge : Securely close the main reagent container immediately after dispensing. Purge the headspace with inert gas before tightening the cap to protect the remaining reagent.
Transfer : If a weigh boat was used, carefully transfer the powder to the reaction flask against a gentle counter-flow of inert gas.
Cleanup : Dispose of the weigh boat and any contaminated wipes in a designated solid waste container. Wipe the spatula and work surface clean.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary barrier against chemical exposure.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Routine Handling (Weighing, Transfer)
Safety goggles with side-shields
Impervious gloves (e.g., Nitrile)
Lab coat
Not required if handled in a fume hood
Large-Scale Operations (>50g)
Face shield over safety goggles
Impervious gloves
Chemical-resistant apron over lab coat
Consider a dust respirator if fume hood airflow is suboptimal
Eye Protection : Protects against accidental splashes or airborne dust, which can cause serious irritation.[1]
Gloves : Nitrile gloves provide an effective barrier against skin contact, preventing irritation.[6][7]
Lab Coat : Protects skin and personal clothing from contamination.
Respiratory Protection : A dust respirator is recommended during spill cleanup or when handling large quantities to prevent inhalation of the irritant powder.[5][7]
Storage and Incompatibility
Proper storage is critical for maintaining the reagent's integrity and preventing hazardous reactions.
Storage Conditions : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3] The storage area should be a designated, locked cabinet for chemical reagents.[1][3]
Moisture Protection : The cardinal rule is to protect from moisture.[1][7] Store in a desiccator or a controlled low-humidity environment if possible.
Incompatible Materials :
Water and Protic Solvents : Reacts to produce flammable hydrogen gas.[1]
Strong Oxidizing Agents : Can lead to vigorous or explosive reactions.[1]
Acids : Reacts violently and liberates toxic gas.[8]
Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
Spill Response Decision Tree
Caption: Decision-making process for a spill of Tetrabutylammonium (cyano-C)trihydroborate.
First Aid Measures
Exposure Route
First Aid Protocol
Source(s)
Eye Contact
Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam .[3] DO NOT USE WATER , as it will react with the material to generate flammable hydrogen gas.[1]
Protective Gear : Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1]
Hazards : Combustion produces toxic fumes, including nitrogen oxides, carbon monoxide, and boron oxides.[1]
Toxicological and Ecological Data
The toxicological profile for this specific compound is not well-established. Much of the data from suppliers indicates "no data available".[1][3] However, the toxicity can be inferred from the tetrabutylammonium cation.
The toxicity is primarily attributed to the tetrabutylammonium cation. Quaternary ammonium compounds are known to be poorly absorbed through oral and dermal routes but can cause irritation.[4]
Disposal Considerations
All waste containing Tetrabutylammonium (cyano-C)trihydroborate must be treated as hazardous.
Segregation : Collect waste in a clearly labeled, sealable container designated for this chemical. Do not mix with other waste streams, especially aqueous or acidic waste.
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.
Disposal : Dispose of the contents and container through an approved waste disposal plant, in accordance with all local, state, and federal regulations.[1][3][5]
References
Tetrabutylammonium cyanide Safety Data Sheet. Sciencelab.com. (Note: This reference is for a related compound but provides insight into the reactivity of the cyanide moiety with acids).
Safety D
Standard sample for LC/MS Safety D
Tetrabutylammonium salts: Human health tier II assessment. (2019, December 12). Australian Government Department of Health. [Link]
Literature review of tetrabutylammonium (cyano-C)trihydroborate in organic synthesis
Executive Summary Tetrabutylammonium (cyano-C)trihydroborate, commonly known as Tetrabutylammonium Cyanoborohydride ( ) , represents a critical tactical evolution in hydride reduction chemistry. While its sodium analogue...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tetrabutylammonium (cyano-C)trihydroborate, commonly known as Tetrabutylammonium Cyanoborohydride (
) , represents a critical tactical evolution in hydride reduction chemistry. While its sodium analogue () is a staple for reductive aminations in protic media (MeOH), it fails in aprotic, non-polar environments due to insolubility.
This guide analyzes the
system, demonstrating its utility as a phase-transfer compliant reducing agent. By decoupling the cyanoborohydride anion from the metal lattice, this reagent enables homogeneous reductions in dichloromethane (DCM), THF, and toluene. This solubility profile allows for the selective reduction of moisture-sensitive imines, the deoxygenation of tosylhydrazones (Hutchins reduction), and highly chemoselective aldehyde reductions in the presence of ketones.
anion is linear with a linkage (cyano-C), providing significant stability against acid hydrolysis compared to .
The "Naked" Anion Effect
The core advantage of this reagent lies in the cation exchange. The bulky tetrabutylammonium cation (
) serves two functions:
Lipophilicity: It drags the polar
anion into non-polar organic solvents.
Ion Pairing: In solvents like DCM, the anion exists as a "loose ion pair" or "naked anion," potentially enhancing nucleophilicity compared to the tight ion pairs found in metal salts.
Solubility Comparison
The following table contrasts the solubility profiles, dictating the operational window for each reagent.
Solvent
Sodium Cyanoborohydride ()
Tetrabutylammonium Cyanoborohydride ()
Synthetic Implication
Methanol
Highly Soluble
Soluble
Both effective; preferred for cost.
Water
Soluble
Insoluble
allows extraction/phase separation.
THF
Sparingly Soluble
Highly Soluble
enables reactions with hydrophobic substrates.
DCM
Insoluble
Highly Soluble
Critical: Allows reductive amination of moisture-sensitive imines.
HMPA
Soluble
Soluble
in acidified HMPA is hyper-selective for aldehydes.
Core Applications in Organic Synthesis[3][4]
Reductive Amination in Aprotic Media
The "Killer Application" for
is the reductive amination of ketones and aldehydes in dichloromethane.
Problem: Traditional reductive amination uses MeOH. Some imines hydrolyze in MeOH, or the substrate is insoluble in alcohols.
Solution:
allows the reaction to proceed in DCM. The imine is formed (often with or molecular sieves) and reduced in situ without exposure to protic solvents.
The Hutchins Reduction (Deoxygenation)
A mild alternative to the Wolff-Kishner reduction.
Mechanism: A ketone is converted to a tosylhydrazone.[2][3] Protonation of the hydrazone creates an iminium species, which is reduced by
to a hydrocarbon, releasing and .
Selectivity: Unlike Wolff-Kishner (strongly basic, high heat) or Clemmensen (strongly acidic, Zn amalgam), this protocol operates under mild acidic conditions (pH 3-4), tolerating esters, nitro groups, and halides.
Chemoselective Reduction of Aldehydes
In acidified HMPA (or less toxic polar aprotic alternatives),
exhibits extreme selectivity. It can reduce an aldehyde to a primary alcohol in the presence of a ketone, which remains untouched. This is driven by the steric bulk of the reducing complex and the higher electrophilicity of the protonated aldehyde.
Visualizing the Mechanism
Diagram 1: Mechanism of Reductive Amination in Aprotic Media
This diagram illustrates the pathway from carbonyl to amine in Dichloromethane (DCM), highlighting the role of acid catalysis.
Caption: Mechanistic pathway of reductive amination using Bu4NBH3CN in aprotic solvent. Note that the reduction of the iminium ion is much faster than the carbonyl, ensuring selectivity.
Experimental Protocols
Protocol A: Reductive Amination in Dichloromethane
Target: Conversion of a hydrophobic ketone to a secondary amine.
Imine Formation:
Dissolve the ketone (1.0 mmol) and amine (1.2 mmol) in anhydrous DCM (5 mL).
Add Activated 4Å Molecular Sieves (500 mg) to scavenge water.
Optional: If the ketone is sluggish, add
(1.5 mmol) and stir for 4-12 hours.
Reduction:
Add Tetrabutylammonium cyanoborohydride (2.0 mmol) in one portion.
Add Glacial Acetic Acid (2-5 eq) dropwise. Note: Gas evolution may occur.
Stir at room temperature under
for 12-24 hours.
Workup (Cyanide Safety):
Crucial Step: Quench by slowly adding 10% aqueous NaOH (pH > 10). This prevents HCN formation.
Add commercial bleach (sodium hypochlorite) to the aqueous phase to oxidize residual cyanide to cyanate (safer).
-TsOH (catalytic) if the media is not acidic (pH indicator should be orange/red).
Heat to 100-110°C for 4 hours.
Workup:
Cool, dilute with water, and extract with cyclohexane or hexanes.
Wash organics with water to remove DMF/Sulfolane.
Decision Framework: Selecting the Right Hydride
This decision tree assists researchers in selecting
over common alternatives.
Caption: Selection logic for deploying Tetrabutylammonium Cyanoborohydride versus standard sodium salts.
Safety & Handling (Critical)
Cyanide Hazard: Although the cyanide is covalently bonded to boron, strong acids (pH < 2) can hydrolyze the complex, releasing highly toxic Hydrogen Cyanide (HCN) gas. ALWAYS perform reactions in a fume hood.
Quenching: Never quench these reactions with strong acid. Use basic water (NaOH) or oxidative conditions (Bleach/Hypochlorite) to destroy cyanide residues.
Storage: Store under nitrogen in a cool, dry place. The reagent is hygroscopic; water absorption can lead to slow hydrolysis.
References
Hutchins, R. O., & Kandasamy, D. (1973). Cyanoborohydride.[4][5][6][7][8][9][10][11] Utility of tetrabutylammonium cyanoborohydride as a selective reducing agent.[6][9] Journal of the American Chemical Society. Link
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[6] Synthesis.[1][4][5][6][7][8][9][10][11] Link
Gribble, G. W. (1998). Sodium Cyanoborohydride.[5][6][7][9][10] Encyclopedia of Reagents for Organic Synthesis. Link
Hutchins, R. O., Milewski, C. A., & Maryanoff, B. E. (1973). Selective reduction of aldehydes and ketones with tetrabutylammonium cyanoborohydride.[6] Journal of the American Chemical Society. Link
Biotage. Reductive Amination Strategies. (Technical Note regarding resin-bound equivalents of tetraalkylammonium cyanoborohydride). Link
Application Note: Selective Reduction of Imines using Tetrabutylammonium (Cyano-C)trihydroborate
Topic: Selective reduction of imines to amines with tetrabutylammonium (cyano-C)trihydroborate Content Type: Detailed Application Note and Protocol Abstract This guide details the protocol for the selective reduction of...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Selective reduction of imines to amines with tetrabutylammonium (cyano-C)trihydroborate
Content Type: Detailed Application Note and Protocol
Abstract
This guide details the protocol for the selective reduction of imines to amines using Tetrabutylammonium (cyano-C)trihydroborate (
). Unlike its inorganic counterpart (sodium cyanoborohydride), this reagent offers superior solubility in aprotic organic solvents (DCM, THF), enabling the reduction of lipophilic substrates and moisture-sensitive imines under mild conditions. This protocol is optimized for high chemoselectivity, preserving sensitive functional groups such as ketones, esters, amides, and nitro groups.
Introduction & Mechanistic Insight
The Reagent Profile
Tetrabutylammonium cyanoborohydride is a lipophilic modification of the classic Borch reagent (
). By replacing the metal cation with a quaternary ammonium salt, the reducing power of the cyanoborohydride anion is solubilized in non-polar organic media.
Key Advantages:
Solubility: Fully soluble in dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), eliminating the need for protic solvents like methanol which can cause transesterification or solvolysis side reactions.
Selectivity: The electron-withdrawing cyano group stabilizes the boron center, making it a weaker reducing agent than borohydride (
). It does not reduce aldehydes or ketones at neutral pH.[1] It only reduces the more electrophilic iminium ion formed under acidic conditions.
Phase Transfer Capability: Can be used in biphasic systems or homogeneous organic phases.
Reaction Mechanism
The reduction proceeds via a pH-dependent mechanism. The reagent itself is inert toward the neutral imine (
). The reaction requires protonation of the imine to form the highly electrophilic iminium salt (). The hydride is then transferred from the boron to the carbon of the iminium bond.
Purification: Purify the crude amine via column chromatography or recrystallization (as the HCl salt).
General Procedure B: One-Pot Reductive Amination
Use this method to synthesize amines directly from aldehydes/ketones and amines.
Step-by-Step Workflow:
Imine Formation: Mix the carbonyl compound (1.0 mmol) and the amine (1.0–1.2 mmol) in DCM (10 mL). Add
or molecular sieves (4Å) to absorb water and drive equilibrium. Stir for 2–12 hours.
Filtration (Optional): If sieves were used, filter the mixture into a clean flask.
Reduction: Add Tetrabutylammonium cyanoborohydride (1.5 mmol) followed by acetic acid (2.0 mmol).
Completion: Stir for 4–16 hours at room temperature.
Workup: Proceed as in Procedure A (Step 5).
Scope and Functional Group Tolerance
The primary value of this protocol is its chemoselectivity . The table below summarizes the stability of common functional groups under these specific reduction conditions.
Functional Group
Stability
Notes
Aldehyde/Ketone
High
Only reduced if amine is present to form imine first.
Ester / Lactone
Stable
No reduction observed at RT.
Amide
Stable
No reduction to amine.
Nitro ()
Stable
Inert to cyanoborohydride.
Nitrile ()
Stable
Inert.
Epoxide
Variable
Generally stable at pH 4, but acid-sensitive epoxides may open.
Alkene / Alkyne
Stable
No hydroboration under these conditions.
Decision Matrix for Protocol Selection
Use the following logic tree to determine if this specific reagent is the optimal choice for your synthesis compared to standard alternatives (
, ).
Safety & Handling (Critical)
Cyanide Hazard: Although the cyanide group is bonded to boron, contact with strong acids can liberate Hydrogen Cyanide (HCN) gas , which is fatal.
Control: Always perform the acidification step (addition of AcOH) in a functioning fume hood.
Waste: Quench all reaction mixtures and aqueous waste streams with bleach (sodium hypochlorite) or basic hydrogen peroxide to oxidize any free cyanide before disposal.
Toxicity: Tetrabutylammonium salts are toxic if ingested. Wear nitrile gloves and safety glasses.
Flammability: The reagent is a flammable solid. Keep away from open flames.
Ensure anhydrous DCM is used. Add molecular sieves.
Over-reduction
Presence of stronger reducing impurities.
Use high-purity reagent.[1][4] Ensure temperature is < 25°C.
Emulsion during workup
Tetraalkylammonium salts acting as surfactants.
Wash organic layer with Brine ().[3] Use instead of DCM for extraction.
References
Hutchins, R. O., & Kandasamy, D. (1973). Cyanoborohydride.[1][2][3][5][6][7][8][9][10][11][12] Utility of cyanoborohydrides as selective reducing agents.[1][3][5][6][7][9][10][11][12] Journal of the American Chemical Society, 95(26), 8486–8487. Link
Hutchins, R. O., & Markowitz, M. (1981).[12] Selective reduction of aldehydes and ketones with tetrabutylammonium cyanoborohydride.[1] Journal of Organic Chemistry, 46(17), 3571–3574. Link
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The cyanohydridoborate anion as a selective reducing agent.[1][3][6][12][13] Journal of the American Chemical Society, 93(12), 2897–2904. Link
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[1][10] Synthesis, 1975(03), 135-146. Link
Technical Guide: Tetrabutylammonium (Cyano-C)trihydroborate in Dichloromethane
Topic: Using Tetrabutylammonium (Cyano-C)trihydroborate in Dichloromethane (DCM) Document Type: Technical Application Note & Protocol Guide Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Using Tetrabutylammonium (Cyano-C)trihydroborate in Dichloromethane (DCM)
Document Type: Technical Application Note & Protocol Guide
Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists
Overcoming Solubility Limits for High-Precision Reductive Aminations
Executive Summary: The "Phase-Transfer" Advantage
Sodium cyanoborohydride (
) has long been the gold standard for reductive amination due to its pH-dependent selectivity. However, its utility is severely restricted by its insolubility in aprotic, non-polar solvents like dichloromethane (DCM).
Tetrabutylammonium (cyano-C)trihydroborate (
), often abbreviated as TBAC , bridges this gap. By replacing the sodium cation with a lipophilic tetrabutylammonium moiety, this reagent dissolves freely in DCM. This allows researchers to perform reductive aminations on highly lipophilic substrates or moisture-sensitive imines that would precipitate or decompose in the methanolic solutions required for .
Key Technical Advantages
Homogeneous Kinetics: Reactions in DCM remain homogeneous, preventing surface-area-limited kinetics common in heterogeneous slurry reductions.
Orthogonal Selectivity: In acidic DCM or HMPA, TBAC exhibits distinct chemoselectivity, capable of reducing aldehydes in the presence of ketones, or primary iodides to hydrocarbons.
anhydrous Compatibility: Ideal for substrates sensitive to the protic solvents (MeOH/EtOH) typically used with borohydrides.
Mechanistic Insight & Reaction Pathway
The reductive amination using TBAC in DCM follows a stepwise mechanism. Unlike aqueous/alcoholic conditions where solvent hydrogen bonding stabilizes intermediates, DCM acts as a non-coordinating spectator. This often necessitates the explicit addition of a Brønsted acid (typically Acetic Acid or HCl/Ether) to activate the imine.
Mechanism Diagram
The following diagram outlines the critical equilibrium and the irreversible hydride transfer step.
Figure 1: Reaction pathway for reductive amination. Note that TBAC selectively reduces the protonated Iminium ion, not the neutral Imine or Carbonyl.
Experimental Protocols
Protocol A: General Reductive Amination in DCM
Application: Standard coupling of an aldehyde/ketone with an amine where one or both partners are insoluble in methanol.
, dissolve the Amine (1.0 equiv) and Carbonyl (1.1–1.2 equiv) in anhydrous DCM (concentration ~0.1 M to 0.2 M).
Add Glacial Acetic Acid (5.0 equiv) .
Note: The high equivalent of acid is necessary to drive the equilibrium toward the iminium species in the non-polar solvent.
Stir at Room Temperature (RT) for 30–60 minutes. If the substrate is sterically hindered (e.g., ketimines), add 4Å molecular sieves and extend time to 2–4 hours.
Reduction:
Add TBAC (1.5 equiv) in a single portion.
Stir at RT. Monitor via TLC or LCMS.
Timeline: Aldehydes typically react in <2 hours; Ketones may require 12–24 hours.
Quench & Workup (Cyanide Management):
CRITICAL: Do not acidify during workup, as this liberates HCN gas.
Dilute the reaction mixture with DCM.
Wash slowly with saturated aqueous
or 1M NaOH . The high pH keeps cyanide trapped as the stable ion in the aqueous phase.
Separate layers. Extract aqueous layer 2x with DCM.
Dry organic layers over
, filter, and concentrate.
Purification:
The crude residue will contain tetrabutylammonium salts. These can be difficult to remove via standard silica flash chromatography (they streak).
Recommended: Dissolve residue in
; the amine product is usually soluble, while some ammonium salts may precipitate.
Alternative: Use an SCX (Strong Cation Exchange) column: Load crude -> Wash with MeOH (removes TBAC) -> Elute Product with
.
Protocol B: Chemoselective Reduction of Aldehydes (Hutchins Conditions)
Application: Reducing an aldehyde in the presence of a ketone.[2][3]
Source: Adapted from Hutchins, R. O. et al. J. Am. Chem. Soc. 1973.
Preparation: Dissolve the substrate containing both aldehyde and ketone functions in DCM.
Acidification: Adjust the pH to ~3–4 using an ethereal HCl solution or carefully titrated AcOH.
Reduction: Add TBAC (1.0 equiv relative to aldehyde).
Mechanism: Under these conditions, the aldehyde is activated significantly faster than the ketone. The steric bulk of the tetrabutylammonium cation further hinders attack on the more substituted ketone carbonyl.
Quantitative Comparison: TBAC vs. Common Alternatives
Acid Sensitivity: While TBAC is more stable to acid than
, contact with strong mineral acids (HCl, ) liberates Hydrogen Cyanide (HCN) gas, which is instantly fatal at high concentrations.
Control: Always perform reactions in a functioning fume hood.
Control: Keep a bleach bath (
) nearby to neutralize spills.
Waste Disposal: All aqueous waste streams from these reactions must be treated as cyanide-contaminated.
Quench Protocol: Treat aqueous waste with bleach (sodium hypochlorite) at pH > 10 for 24 hours before disposal. This oxidizes cyanide (
) to cyanate (), which is significantly less toxic.
Skin Absorption: The tetrabutylammonium cation is a known phase-transfer agent, meaning it can facilitate the transport of the toxic cyanide anion through skin and gloves.
PPE:[4][5] Double-glove (Nitrile). If a spill occurs on gloves, remove immediately.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
No Reaction (Imine Step)
Solvent is too "dry" (non-polar) to support proton transfer.
Increase AcOH to 5–10 equiv or add 4Å Molecular Sieves to remove water equilibrium.
Low Yield (Reduction Step)
Imine hydrolysis before reduction.
Ensure TBAC is added after imine formation is confirmed (TLC). Do not add water until quench.
Product Contaminated with Salts
salts co-eluting on silica.
Use SCX columns (Catch & Release) or wash the organic product with ether (salts often precipitate).
Gas Evolution upon TBAC Addition
Moisture present in solvent.
TBAC hydrolyzes slowly. Ensure DCM is anhydrous (distilled over or from a solvent system).
References
Hutchins, R. O., & Kandasamy, D. (1973).[3] Tetrabutylammonium Cyanoborohydride.[1][6] A New, Exceptionally Selective Reducing Reagent.[1][3] Journal of the American Chemical Society, 95(18), 6131–6133.[7]
Lane, C. F. (1975). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146.
Abdel-Magid, A. F., et al. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9][10] The Journal of Organic Chemistry, 61(11), 3849–3862. (Provided for comparative context).
Sigma-Aldrich. (2024). Safety Data Sheet: Tetrabutylammonium cyanoborohydride.[6]
Application Note: One-Pot Reductive Amination with Tetrabutylammonium (Cyano-C)trihydroborate
Abstract & Introduction Reductive amination is a cornerstone transformation in medicinal chemistry for the construction of C–N bonds.[1][2] While sodium cyanoborohydride ( ) has historically been the standard reagent for...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Reductive amination is a cornerstone transformation in medicinal chemistry for the construction of C–N bonds.[1][2] While sodium cyanoborohydride (
) has historically been the standard reagent for this transformation, its dependence on protic solvents (methanol/ethanol) limits its utility with highly lipophilic substrates or moisture-sensitive pharmacophores.
Tetrabutylammonium (cyano-C)trihydroborate (TBACB) offers a distinct solubility profile that bridges this gap. By replacing the sodium cation with the lipophilic tetrabutylammonium cation (
), this reagent retains the exceptional chemoselectivity of the cyanoborohydride anion while enabling reactions in aprotic, non-polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
This guide details a robust, one-pot protocol for using TBACB to synthesize secondary and tertiary amines, emphasizing pH control and solvent selection to maximize yield and minimize side reactions.
Chemical Mechanism & Selectivity
The utility of TBACB lies in the electron-withdrawing nature of the cyano group.[3] Unlike sodium borohydride (
), which aggressively reduces aldehydes and ketones, the cyanoborohydride anion is less nucleophilic.[4] It reacts negligibly with neutral carbonyls but rapidly reduces positively charged iminium ions .
Reaction Pathway[1][2][5][6][7][8]
Condensation: The amine attacks the carbonyl to form a hemiaminal, which dehydrates to an imine (reversible).
Activation: An acid catalyst (or the solvent system) protonates the imine to generate the electrophilic iminium ion .
Reduction: TBACB transfers a hydride to the iminium carbon, irreversibly forming the amine.
Mechanistic Diagram
The following diagram illustrates the selective reduction pathway, highlighting the critical protonation step required for hydride transfer.
Caption: Figure 1. Kinetic selectivity of TBACB. The reagent ignores the neutral Carbonyl/Imine species and selectively targets the protonated Iminium ion.
Acid stable (pH > 3); Hygroscopic (store under inert gas).
Key Advantage
Allows reductive amination in DCM (non-polar media).
Experimental Protocol: General One-Pot Procedure
Scope: Synthesis of secondary/tertiary amines from aldehydes/ketones.
Scale: 1.0 mmol (Adjustable).
Materials
Amine: 1.0 – 1.2 equiv (Free base or HCl salt).
Carbonyl: 1.0 equiv (if limiting) or 1.2 equiv (if amine is precious).
Reagent: TBACB (1.5 – 2.0 equiv).
Solvent: Dichloromethane (DCM), Anhydrous.
Acid Catalyst: Acetic Acid (AcOH) or HCl in Dioxane.
Drying Agent: Activated 3Å or 4Å Molecular Sieves (Optional but recommended for ketones).
Workflow Diagram
Caption: Figure 2. One-pot operational workflow. Note that for reactive aldehydes, Phase 1 and 2 can often be simultaneous.
Step-by-Step Procedure
Preparation: Flame-dry a reaction flask and purge with Nitrogen or Argon.
Solvation: Dissolve the Carbonyl compound (1.0 mmol, 1.0 equiv) and the Amine (1.1 mmol, 1.1 equiv) in anhydrous DCM (5.0 mL, ~0.2 M concentration).
Note: If using an amine hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to free base it, or rely on the salt to provide the acidic protons (see Optimization).
Activation (pH Adjustment): Check the pH of the mixture (wet pH paper). Add Acetic Acid dropwise until the pH is approximately 5–6.
Why? This catalyzes the dehydration of the hemiaminal to the imine.
Optional: Add 200 mg of activated 4Å molecular sieves to absorb water and drive equilibrium, especially for sterically hindered ketones.
Reduction: Add TBACB (1.5 mmol, 445 mg, 1.5 equiv) in one portion.
Extract the aqueous layer twice with DCM (2 x 10 mL).
Combine organic layers and wash with brine.
Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (typically Silica gel with Hexanes/Ethyl Acetate or DCM/MeOH).
Optimization & Troubleshooting
Solvent Effects
The primary reason to select TBACB is solvent compatibility.
Solvent
Suitability
Notes
DCM
Excellent
Ideal for lipophilic drugs. Easy workup.
THF
Good
Good for polar intermediates.
Methanol
Avoid
Negates the cost/benefit of TBACB (use cheaper instead).
Benzene/Toluene
Fair
Works, but slower reaction rates due to poor ion pairing.
pH Control (The "Goldilocks" Zone)
pH < 4 (Too Acidic): Risk of hydrolyzing the cyanoborohydride or inhibiting the amine nucleophile (by fully protonating it to ammonium,
).
pH > 7 (Basic): Imine formation is slow; Iminium ion concentration is negligible. Reduction will not occur.
Target: pH 5–6.
Tip: If the reaction stalls, add 1-2 drops of neat Acetic Acid.
Sequential vs. Simultaneous Addition
Simultaneous (True One-Pot): Works well for aliphatic aldehydes and primary amines.
Sequential: For Ketones or Anilines (slow imine formers), stir the Carbonyl + Amine + Acid + Sieves for 2 hours before adding TBACB. This prevents the reduction of the ketone to an alcohol (a slow background reaction).
Safety & Handling (E-E-A-T)
Cyanide Hazard: Although the cyanide is bonded to boron, contact with strong acids (pH < 2) can liberate Hydrogen Cyanide (HCN) gas.[4] NEVER quench the reaction with concentrated acid. Always quench with base (NaOH/NaHCO3).
Toxicity: Treat TBACB as acutely toxic if swallowed or inhaled.
Waste Disposal: Aqueous waste streams should be treated with bleach (Sodium Hypochlorite) to oxidize any free cyanide to cyanate before disposal, following local EHS regulations.
References
Hutchins, R. O.; Kandasamy, D. "Tetrabutylammonium cyanoborohydride.[10] New, exceptionally selective reducing reagent." Journal of the American Chemical Society, 1973 , 95(18), 6131–6133.
Hutchins, R. O.; Markowitz, M. "Selective reductions. 28. Reductive amination of aldehydes and ketones with tetrabutylammonium cyanoborohydride." Journal of Organic Chemistry, 1981 , 46(17), 3571–3574.
Lane, C. F. "Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975 , 1975(03), 135–146. (Provides foundational mechanism comparison).
Reduction of aldehydes and ketones using tetrabutylammonium (cyano-C)trihydroborate
An In-Depth Guide to the Reduction of Aldehydes and Ketones with Tetrabutylammonium (cyano-C)trihydroborate Introduction: A Modern Reagent for Selective Carbonyl Reduction In the landscape of synthetic organic chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Reduction of Aldehydes and Ketones with Tetrabutylammonium (cyano-C)trihydroborate
Introduction: A Modern Reagent for Selective Carbonyl Reduction
In the landscape of synthetic organic chemistry, the selective reduction of functional groups remains a cornerstone of molecular architecture. While classic reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are workhorses for carbonyl reduction, the demand for greater chemoselectivity has driven the development of more nuanced tools.[1][2] Tetrabutylammonium (cyano-C)trihydroborate, often abbreviated as Bu₄NBH₃CN or TBAC, has emerged as a powerful and exceptionally selective reducing agent.[3]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of Bu₄NBH₃CN, detailing its mechanistic underpinnings, operational protocols, and strategic advantages in modern synthesis. Unlike its sodium counterpart (NaBH₃CN), the bulky, lipophilic tetrabutylammonium cation imparts excellent solubility in a wide range of aprotic organic solvents, expanding its utility and simplifying reaction conditions.[4][5]
Core Principles: Mechanism and the Basis of Selectivity
The reducing power of Bu₄NBH₃CN stems from the transfer of a hydride ion (H⁻) from the cyanotrihydroborate anion to the electrophilic carbon of a carbonyl group.[6] The presence of the electron-withdrawing cyano group attenuates the hydridic character of the B-H bonds compared to the parent borohydride (BH₄⁻), making it a milder and therefore more selective reagent.[7]
The general mechanism proceeds in two stages:
Nucleophilic Attack: The [BH₃CN]⁻ anion attacks the carbonyl carbon, forming a tetracoordinate boron-alkoxy intermediate.
Workup: Subsequent hydrolysis or acidic workup liberates the final alcohol product.
The true synthetic power of Bu₄NBH₃CN lies in its remarkable chemoselectivity, which is heavily influenced by both substrate electronics and reaction pH.
Aldehydes vs. Ketones: Aldehydes are inherently more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack.[8][9] Bu₄NBH₃CN exploits this difference, allowing for the preferential reduction of aldehydes in the presence of ketones under carefully controlled conditions.[3]
pH Dependence: The reactivity of cyanoborohydride reagents is highly pH-dependent. In neutral or basic media, the reagent is relatively unreactive towards carbonyls. However, in mildly acidic conditions (pH ~3-4), the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and dramatically accelerating the rate of reduction.[3][7] This acid-catalyzed pathway is key to its selective applications.
Mechanism of Carbonyl Reduction
Caption: Generalized mechanism for the reduction of carbonyls by Bu₄NBH₃CN.
Application Notes: Strategic Implementation
Advantages over Conventional Reagents
Exceptional Chemoselectivity: Bu₄NBH₃CN is renowned for its ability to reduce aldehydes in the presence of ketones, esters, amides, nitriles, and nitro groups.[3] This allows for targeted transformations in complex molecules without the need for extensive protecting group strategies.
Enhanced Solubility: The tetrabutylammonium cation ensures high solubility in aprotic solvents like hexamethylphosphoramide (HMPA), tetrahydrofuran (THF), and dichloromethane (DCM), enabling homogenous reaction conditions.[3][4]
Mild Conditions: Reductions are typically performed at or below room temperature, preserving sensitive functional groups and stereocenters.
Predictable Reactivity: The acid-dependent nature of the reduction provides an additional layer of control, allowing chemists to "switch on" the reagent's reactivity by adjusting the pH.[3]
Limitations and Experimental Considerations
Toxicity: As with all cyanoborohydrides, acidification of the reaction mixture can liberate highly toxic hydrogen cyanide (HCN) gas.[10] All work, especially the acidic workup, must be conducted in a well-ventilated fume hood.
Moisture Sensitivity: The reagent is moisture-sensitive and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon) in a dry place.[11]
Stoichiometry: Precise control over the stoichiometry of the reducing agent is crucial for achieving high selectivity, particularly in competitive reductions.
Comparative Selectivity Profile
Reagent
Aldehydes
Ketones
Esters
Amides
Nitro Groups
Halides (Alkyl)
LiAlH₄
Yes
Yes
Yes
Yes
Yes
Yes
NaBH₄
Yes
Yes
No
No
No
No
Bu₄NBH₃CN (Neutral)
Slow
Very Slow
No
No
No
Yes (I, Br)
Bu₄NBH₃CN (Acidic)
Yes
Slow
No
No
No
No
This table provides a generalized comparison; reactivity can vary based on substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: General Reduction of an Aldehyde to a Primary Alcohol
This protocol describes the reduction of a generic aldehyde using Bu₄NBH₃CN under mildly acidic conditions.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Diatomaceous earth (e.g., Celite®)
Procedure:
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M concentration).
Reagent Addition: Add the tetrabutylammonium (cyano-C)trihydroborate (1.5 eq) to the solution in one portion.
Acidification & Reaction: Slowly add glacial acetic acid dropwise while monitoring the reaction mixture (e.g., by TLC). Continue addition until the reaction initiates and proceeds to completion. The reaction is typically stirred at room temperature for 2-6 hours.
Quenching (CAUTION: Perform in a fume hood): Once the reaction is complete, cool the flask in an ice bath. Slowly and carefully add saturated aqueous NaHCO₃ solution to quench the excess reagent and neutralize the acid. Vigorous gas evolution may occur.
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
Washing: Combine the organic extracts and wash sequentially with water and then with brine.
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and rinse the pad with fresh solvent.
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude alcohol via flash column chromatography or distillation.
Workflow for Selective Aldehyde Reduction
Caption: Step-by-step workflow for selective aldehyde reduction.
Protocol 2: Chemoselective Reduction of an Aldehyde in the Presence of a Ketone
This protocol is adapted from the principles outlined by Hutchins and coworkers and leverages precise control of stoichiometry and reaction conditions.[3]
Key Principle: By using a slight excess of the reducing agent relative to the aldehyde and maintaining a controlled acidic environment, the more reactive aldehyde is reduced while the less reactive ketone remains largely untouched.
Procedure:
Reaction Setup: Follow the setup as described in Protocol 1, using the substrate containing both aldehyde and ketone functional groups.
Reagent Addition: Add a carefully weighed amount of tetrabutylammonium (cyano-C)trihydroborate (1.1-1.2 eq relative to the aldehyde). Using a minimal excess is key to selectivity.
Reaction: Cool the mixture to 0°C. Slowly add a dilute solution of acid (e.g., 10% acetic acid in THF) dropwise.
Monitoring: The reaction progress must be meticulously monitored by TLC or GC/LC-MS. The goal is to stop the reaction as soon as the starting aldehyde is fully consumed to prevent over-reduction of the ketone.
Workup and Purification: Follow steps 4-8 from Protocol 1. The purification step will separate the desired primary alcohol from the unreacted ketone.
Safety and Handling
Proper handling of Bu₄NBH₃CN is critical for safe and successful experimentation.
General Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[11]
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11] Avoid breathing dust.
Storage: Store in a tightly sealed container under an inert atmosphere. Keep in a cool, dry place away from moisture and incompatible materials like strong oxidizing agents.[11]
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Unquenched reagent is reactive with water and must be handled as hazardous waste.[11]
Functional Group Compatibility
Caption: Chemoselectivity profile of Bu₄NBH₃CN under acidic conditions.
Conclusion
Tetrabutylammonium (cyano-C)trihydroborate is a sophisticated reagent that offers synthetic chemists a high degree of control and selectivity in the reduction of carbonyl compounds. Its ability to discriminate between aldehydes and other less reactive functional groups, combined with its favorable solubility and mild reaction conditions, makes it an invaluable tool for the synthesis of complex molecules in pharmaceutical and academic research. By understanding its mechanism and adhering to proper handling protocols, researchers can effectively leverage Bu₄NBH₃CN to streamline synthetic routes and achieve challenging chemical transformations.
References
Gaylord, N. G. (1956). Reduction with Complex Metal Hydrides. Interscience Publishers.
Ward, D. E., & Rhee, C. K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry, 67(8), 1206-1213.
Brown, H. C., & Ichikawa, K. (1957). Chemical effects of steric strains—XII. The effect of ring size on the rates of reduction of cyclic ketones by sodium borohydride. Tetrahedron, 1(3-4), 221-230.
Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
Fisher, R. P., et al. (1973). Tetrabutylammonium Cyanoborohydride. A New, Exceptionally Selective Reducing Reagent. Journal of the American Chemical Society, 95(18), 6111-6113.
Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226-2227.
Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 19. The rapid reaction of lithium aluminum hydride with alcohols. A facile, convenient, and quantitative procedure for the determination of active hydrogen. The Journal of Organic Chemistry, 41(18), 3064-3066.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
Lane, C. F. (1975). Sodium cyanoborohydride-A highly selective reducing agent for organic functional groups. Synthesis, 1975(03), 135-146.
Gribble, G. W. (2000). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 29(5), 335-346.
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
Hutchins, R. O., et al. (1973). Selective Reductions with Borohydride Anion. The Journal of Organic Chemistry, 38(11), 1967-1973.
Yoon, N. M., & Kim, K. E. (1985). A new hydroborating agent, sodium borohydride-acetic acid. A convenient and selective synthesis of mono-and dialkylboranes. The Journal of Organic Chemistry, 50(11), 1915-1921.
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
Seyden-Penne, J. (1997). Reductions by the Alumino-and Borohydrides in Organic Synthesis. Wiley-VCH.
Hutchins, R. O., & Kandasamy, D. (1973). Tetrabutylammonium cyanoborohydride. A new, exceptionally selective reducing reagent. Journal of the American Chemical Society, 95(18), 6131-6133. [Link]
Kim, S., et al. (1984). Zinc-modified cyanoborohydride as a selective reducing agent. The Journal of Organic Chemistry, 49(10), 1717-1721.
Raber, D. J., & Guida, W. C. (1976). Tetrabutylammonium borohydride. A new, mild, and selective reducing agent. The Journal of Organic Chemistry, 41(4), 690-696.
Narayana, C., & Periasamy, M. (1985). A convenient procedure for the reduction of carboxylic acids to alcohols using sodium borohydride-iodine. Journal of Organometallic Chemistry, 284(1), 13-16.
House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Proprep. (n.d.). Explain how NaBH3CN is used in the reduction of aldehydes and ketones, and discuss its selectivity and advantages. Retrieved from [Link]
Chemistry LibreTexts. (2023). Reduction of Aldehydes and Ketones. Retrieved from [Link]
Application Note & Protocol: Synthesis of Secondary Amines via Reductive Amination using Tetrabutylammonium (cyano-C)trihydroborate
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic and medicinal chemistry. Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic and medicinal chemistry.
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of secondary amines via one-pot reductive amination of aldehydes and ketones with primary amines. It focuses on the use of tetrabutylammonium (cyano-C)trihydroborate, [Bu₄N][BH₃CN], a selective and highly soluble reducing agent. The document elucidates the underlying reaction mechanism, discusses the advantages of this reagent over other common hydrides, and offers step-by-step experimental procedures, troubleshooting guidance, and critical safety information.
Introduction: The Strategic Importance of Reductive Amination
The reductive amination (or reductive alkylation) of carbonyl compounds stands as one of the most robust and widely utilized methods for the formation of carbon-nitrogen (C-N) bonds in modern organic synthesis.[1][2] This transformation is a cornerstone in the pharmaceutical industry for the construction of amine-containing drug candidates. The reaction proceeds through the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is subsequently reduced to the target amine.[3][4]
While numerous reducing agents can effect this transformation, tetrabutylammonium (cyano-C)trihydroborate, hereafter referred to as [Bu₄N][BH₃CN], offers distinct advantages for a one-pot procedure. Its tempered reactivity allows it to coexist with the carbonyl starting material, selectively reducing the more electrophilic iminium ion as it forms.[5][6] Furthermore, the lipophilic tetrabutylammonium cation enhances the reagent's solubility in a broad range of organic solvents, providing greater flexibility and often improving reaction efficiency compared to its inorganic salt counterparts like sodium cyanoborohydride.[7][8]
This document serves as a technical guide to leveraging the unique properties of [Bu₄N][BH₃CN] for the efficient synthesis of secondary amines.
Mechanism and Principle of Operation
The success of the one-pot reductive amination with [Bu₄N][BH₃CN] hinges on the rate difference between iminium ion reduction and carbonyl reduction. The process can be dissected into two key stages occurring in concert within the same reaction vessel.
Stage 1: Imine and Iminium Ion Formation
A primary amine performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield an imine (also known as a Schiff base). This condensation step is reversible and typically catalyzed by mild acid (optimally pH 4-6).[6] The acid serves to protonate the carbonyl oxygen, increasing its electrophilicity, and later facilitates the elimination of water. In this acidic environment, the resulting imine is protonated to form a highly electrophilic iminium ion, the key intermediate for reduction.[9]
Stage 2: Selective Hydride Reduction
The cyanoborohydride anion, [BH₃CN]⁻, is a "soft" hydride donor. The electron-withdrawing nature of the cyano group inductively reduces the hydridic character of the B-H bonds, making it less reactive than reagents like sodium borohydride (NaBH₄).[3] Consequently, it does not readily reduce aldehydes or ketones at neutral or slightly acidic pH. However, it is a potent reductant for the highly electrophilic iminium ion.[10] This chemoselectivity is the cornerstone of the one-pot procedure, preventing the wasteful reduction of the starting carbonyl compound.[5]
The overall mechanistic pathway is illustrated below.
Figure 1: Mechanism of Reductive Amination.
The Role of the Tetrabutylammonium Cation
The sodium salt, NaBH₃CN, is primarily soluble in polar protic solvents like methanol.[11] The presence of the bulky, non-polar butyl groups on the quaternary ammonium cation in [Bu₄N][BH₃CN] disrupts the ionic lattice, rendering the salt soluble in a much wider array of organic solvents, including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (MeCN).[7][8] This enhanced solubility is advantageous for substrates that are not soluble in alcohols, allowing for a truly homogeneous reaction medium which can lead to faster reaction rates and cleaner conversions.
Comparative Overview of Reductive Amination Reagents
The choice of reducing agent is critical and depends on the substrate, desired conditions, and safety considerations. [Bu₄N][BH₃CN] occupies a valuable niche, as detailed in the comparative table below.
Requires specialized equipment (H₂ gas, pressure vessel); catalyst can be sensitive.
Experimental Protocols & Methodologies
Critical Safety Precautions
WARNING: Risk of Highly Toxic Gas Evolution
Tetrabutylammonium (cyano-C)trihydroborate and its sodium analogue can release highly toxic and flammable hydrogen cyanide (HCN) gas upon exposure to strong acids or acidic conditions (pH < 4).[5][6] All manipulations involving this reagent must be conducted in a well-ventilated chemical fume hood. Maintain careful control of pH throughout the reaction. An acidic quench should never be used. A basic solution (e.g., saturated NaHCO₃ or 1M NaOH) should be readily available for emergency quenching and cleanup.
General Considerations:
Reagents: Use reagents from reliable sources. Aldehydes should be checked for oxidation to carboxylic acids, which can lower the reaction pH.
Solvents: Use anhydrous grade solvents where appropriate, although the reaction is tolerant to small amounts of water.
Stoichiometry: To minimize the formation of tertiary amine byproducts from over-alkylation, a slight excess of the primary amine (1.1-1.2 equivalents) is often used.[13]
Protocol 1: Synthesis of N-Benzyl-1-phenylethanamine (Aldehyde Substrate)
This protocol details the reaction between benzaldehyde and benzylamine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add methanol (10 mL), benzaldehyde (1.0 mmol), and benzylamine (1.1 mmol).
Stir the solution at room temperature. Using a pH strip or a calibrated pH meter, carefully add glacial acetic acid dropwise until the pH of the solution is between 5 and 6.
In a single portion, add the tetrabutylammonium (cyano-C)trihydroborate (1.5 mmol) to the stirring solution. Note: A slight effervescence (hydrogen evolution) may be observed.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
Once complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (10 mL) until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
The resulting crude oil can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure secondary amine.
Protocol 2: Synthesis of N-(Cyclohexyl)aniline (Ketone Substrate)
This protocol details the reaction between cyclohexanone and aniline, a less nucleophilic amine. Reactions with ketones are typically slower than with aldehydes.
To a 50 mL round-bottom flask under a nitrogen atmosphere, add anhydrous THF (15 mL), cyclohexanone (1.0 mmol), and aniline (1.2 mmol).
For slow reactions: Add titanium(IV) isopropoxide (1.1 mmol) as a Lewis acid and dehydrating agent to facilitate imine formation. Stir for 1 hour at room temperature.[12]
Add tetrabutylammonium (cyano-C)trihydroborate (1.8 mmol) to the mixture.
Heat the reaction to 40-50 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.
Cool the reaction to room temperature. Carefully quench by the dropwise addition of methanol (5 mL) followed by saturated aqueous NaHCO₃ solution (15 mL).
Filter the mixture through a pad of celite to remove titanium salts, washing the pad with ethyl acetate.
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with EtOAc (2 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
General Workflow and Troubleshooting
The experimental process from setup to final product follows a logical sequence.
Figure 2: General Experimental Workflow.
Problem
Possible Cause(s)
Recommended Solution(s)
Low or No Conversion
1. pH too high (>7); iminium ion not forming. 2. pH too low (<4); amine is protonated/reagent decomposed. 3. Sterically hindered or electronically deactivated substrates. 4. Reagent has degraded.
1. Carefully add a drop of glacial acetic acid and re-check pH. 2. Restart reaction with careful pH control. 3. Increase temperature, prolong reaction time, or add a Lewis acid catalyst (e.g., Ti(OiPr)₄, ZnCl₂).[11][12] 4. Use a fresh bottle of the cyanoborohydride reagent.
Significant Alcohol Byproduct
pH is too acidic, causing direct reduction of the carbonyl compound.
Buffer the reaction using an acetate buffer or ensure pH does not drop below 4.
Over-alkylation to Tertiary Amine
Stoichiometry favors reaction of the product secondary amine with remaining carbonyl.
Use a slight excess of the primary amine (1.1-1.2 eq.) relative to the carbonyl compound.[13]
Complex Mixture During Workup
Cyanide-containing byproducts are interfering with purification.
A basic aqueous wash is crucial. For challenging purifications, consider using scavenger resins (e.g., an aldehyde resin to remove excess primary amine).[13]
References
Erowid. Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups. Available at: [Link]
Organic Chemistry Portal. Sodium cyanoborohydride. Available at: [Link]
Chemistry Steps. Reductive Amination. Available at: [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
Chemistry Steps. Aldehydes and Ketones to Amines. Available at: [Link]
Bäumler, C., et al. (2021). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 60(28), 15333-15338. Available at: [Link]
Organic Chemistry Tutor. Reductive Amination. Available at: [Link]
Biotage. MP-Cyanoborohydride: A Mild and Selective Reducing Reagent for Reductive Amination. Available at: [Link]
Biotage. Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy-borohydride Using Microwave Heating. Available at: [Link]
Organic-Reaction.com. Reductive Amination - Common Conditions. Available at: [Link]
Wikipedia. Reductive amination. Available at: [Link]
The Organic Chemistry Tutor (YouTube). Reductive Amination. Available at: [Link]
Guisado-Barrios, G., et al. (2013). N,N,N-Tributylbutan-1-aminium (T-4)-(cyano-κC)trihydroborate. Acta Crystallographica Section E, 69(Pt 11), o1679–o1680. Available at: [Link]
Chemex Organo Corporation. Understanding Tetrabutylammonium Hydroxide: Properties, Applications, and Sourcing. Available at: [Link]
Myers, A. G. Chemistry 115: Reductive Amination. Available at: [Link]
Google Patents. CN111960948B - Synthesis process of tetrabutylammonium bromide.
Kaur, N., & Kishore, D. (2018). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 23(11), 2829. Available at: [Link]
Liskon Biological. Applications of Tetrabutylammonium Tribromide in Organic Synthesis. Available at: [Link]
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. Available at: [Link]
Nugent, T. C. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations. Available at: [Link]
Wikipedia. Tetrabutylammonium tribromide. Available at: [Link]
Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Available at: [Link]
Precision Reduction in Non-Polar Media: The Tetrabutylammonium (Cyano-C)trihydroborate Protocol
This Application Note and Protocol guide details the use of Tetrabutylammonium (cyano-C)trihydroborate (TBACB) in non-polar media. Executive Summary & Strategic Rationale Tetrabutylammonium (cyano-C)trihydroborate ( ), o...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide details the use of Tetrabutylammonium (cyano-C)trihydroborate (TBACB) in non-polar media.
Executive Summary & Strategic Rationale
Tetrabutylammonium (cyano-C)trihydroborate (
), often abbreviated as TBACB, is a specialized hydride donor designed to overcome the solubility limitations of alkali metal cyanoborohydrides (e.g., ). While sodium cyanoborohydride requires protic or highly polar solvents (MeOH, HMPA) that can solvolyze sensitive substrates, TBACB is highly soluble in dichloromethane (DCM), toluene, and benzene .
This solubility profile allows for homogeneous reductive aminations and chemoselective reductions in non-polar environments, preserving acid-sensitive acetals, protecting groups, or hydrolytically unstable imines that would decompose in methanol.
Nomenclature Note
The IUPAC designation (cyano-C)trihydroborate specifies the linkage of the cyanide ligand to the boron center via the carbon atom (
). This distinguishes it from isocyano isomers. In this guide, it is referred to as TBACB .
Preparation of the Reagent
While TBACB is commercially available, in-house preparation ensures fresh activity, as the reagent can slowly decompose if exposed to moisture.
Synthesis Protocol
Principle: Metathesis of sodium cyanoborohydride with a lipophilic ammonium salt in a biphasic system.
Core Application: Reductive Amination in Non-Polar Media
This is the primary application of TBACB. The reaction proceeds via the in situ formation of an iminium ion, which is then selectively reduced.
Reaction Mechanism & Logic
In non-polar solvents, the absence of a high-dielectric medium means the ion-pairing between
and is tight. To facilitate hydride transfer, the imine must be activated. Since we cannot rely on solvent auto-protolysis (as in MeOH), an external organic-soluble acid catalyst or Lewis acid is strictly required.
Protocol A: General Reductive Amination (DCM)
Reagents:
Carbonyl substrate (Ketone/Aldehyde) (1.0 mmol)
Amine (1.2 – 1.5 mmol)
TBACB (0.8 – 1.0 mmol)
Solvent: Anhydrous Dichloromethane (DCM)
Catalyst: HCl in MeOH (saturated solution) or Acetic Acid.
Additive: 4Å Molecular Sieves (Activated).
Workflow:
Imine Formation (Pre-equilibrium):
In a flame-dried flask under
, combine the carbonyl and amine in DCM (0.2 M concentration).
Add 100 mg/mmol of activated 4Å molecular sieves.
Rationale: In non-polar media, water removal is critical to drive the equilibrium toward the imine. Stir for 30–60 mins.
Reagent Addition:
Add TBACB (solid) in one portion. The solution should remain clear.
Purification: Flash chromatography or crystallization of the amine hydrochloride salt.
Data Summary: Solvent & Substrate Compatibility
Substrate Type
Solvent
Catalyst
Typical Yield
Notes
Aryl Aldehyde
DCM
AcOH
>90%
Very fast; chemoselective over ketones.
Cyclic Ketone
DCM
MeOH/HCl
75-85%
Requires stronger activation than aldehydes.
Aliphatic Ketone
Benzene
AcOH
60-80%
Slower; reflux may be required.
Acid-Sensitive Acetal
DCM
AcOH
>85%
Acetal remains intact due to mild conditions.
Advanced Application: Reduction of Nitriles & Amides
Unlike standard borohydrides, TBACB in refluxing non-polar solvents can reduce nitriles to primary amines, a transformation usually reserved for
.
Protocol B: Nitrile Reduction
Dissolution: Dissolve Nitrile (1.0 eq) and TBACB (3.0 eq) in DCM.
Reflux: Heat to vigorous reflux (40°C) for 10–12 hours.
Hydrolysis: Cool to RT. Add 10% HCl and reflux for 1 hour to hydrolyze the intermediate boron-amine complex.
Isolation: Basify with NaOH, extract with DCM.
Mechanistic Visualization
The following diagram illustrates the pathway for Reductive Amination in DCM using TBACB.
Figure 1: Reaction pathway for reductive amination using TBACB in non-polar media. Note the critical role of the tight ion pair in the hydride transfer step.
Safety & Handling (HCN Management)
Although the cyanide moiety is bonded to boron, Hydrogen Cyanide (HCN) can be released upon acidification.[6]
Ventilation: All reactions must be performed in a functioning fume hood.
Acid Control: Never mix TBACB directly with concentrated acids. Always add acid to the reaction mixture slowly.
Waste Disposal: Quench reaction mixtures with basic sodium hypochlorite (bleach) solution to oxidize any free cyanide/cyanoborohydride before disposal.
References
Hutchins, R. O., & Kandasamy, D. (1973). Cyanoborohydride.[1][3][4][5][6][8][11][12] Utility of cyanoborohydride in the reduction of functional groups.[1][2][5][6][7][8][12][13][14] Journal of the American Chemical Society.[6] Link
Hutchins, R. O., & Markowitz, M. (1981). Tetraalkylammonium Trihydridocyanoborates. Versatile, Selective Reagents for Reductive Aminations in Nonpolar Media.[1][3][4][6][10] Journal of Organic Chemistry.[6][8] Link
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[10] The cyanohydridoborate anion as a selective reducing agent.[1][6][15] Journal of the American Chemical Society.[6] Link
Wakamatsu, T., Inaki, H., Ogawa, A., Watanabe, M., & Ban, Y. (1980). Reduction of Nitriles and Amides to Amines with Tetrabutylammonium Borohydride in Dichloromethane.[13][16] Heterocycles.[12][16] Link
Gribble, G. W. (1998). Sodium Cyanoborohydride.[1][3][4][6][8] Encyclopedia of Reagents for Organic Synthesis. Link
Application Note: Regioselective Reduction Techniques with Tetrabutylammonium Cyanoborohydride
Executive Summary Tetrabutylammonium (cyano-C)trihydroborate ( ) represents a critical tactical evolution from its inorganic counterpart, Sodium Cyanoborohydride ( ). While the cyanoborohydride anion ( ) is renowned for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tetrabutylammonium (cyano-C)trihydroborate (
) represents a critical tactical evolution from its inorganic counterpart, Sodium Cyanoborohydride (). While the cyanoborohydride anion () is renowned for its pH-dependent selectivity—specifically reducing iminium ions over carbonyls—the sodium salt is restricted to protic solvents (MeOH, ) or highly polar aprotic solvents (HMPA, DMF).
The "Solubility Switch": The substitution of the sodium cation with the lipophilic tetrabutylammonium moiety renders the reagent soluble in non-polar organic solvents such as Dichloromethane (DCM), Chloroform, and Toluene. This solubility profile allows for:
Enhanced Chemoselectivity: Performing reductions in non-coordinating solvents to modulate the Lewis acidity of the medium.
One-Pot Workflows: Streamlining synthesis where substrate solubility in alcohols is poor.
This guide details the mechanistic grounding and execution of regioselective reductions using
, focusing on reductive amination and chemoselective carbonyl reduction.
Mechanistic Principles & Selectivity
The utility of
stems from the electron-withdrawing cyano group, which stabilizes the boron center, reducing its hydridic character compared to .
The pH-Selectivity Axis
The reactivity of cyanoborohydride is governed by the acidity of the media.
pH 6–7 (Neutral): Negligible reaction with aldehydes or ketones.
pH 3–4 (Acidic): Rapid reduction of aldehydes and ketones.[1][2]
pH < 3: Hydrolysis of the reagent becomes competitive (though slower than
).
The Iminium Advantage
In reductive amination, the amine condenses with the carbonyl to form an iminium ion (reversible). The iminium ion is significantly more electrophilic than the precursor carbonyl.
selectively reduces the protonated iminium species faster than the neutral carbonyl, preventing the formation of the corresponding alcohol side-product.
Visualization: Selectivity Decision Matrix
Figure 1: Decision matrix for controlling selectivity via pH and substrate composition using Cyanoborohydride.
Application Protocols
Protocol A: Anhydrous Reductive Amination in DCM
Objective: Synthesis of tertiary amines from secondary amines and acid-sensitive aldehydes.
Why
? Standard requires MeOH. If the aldehyde is acid-sensitive or prone to acetalization in MeOH, the DCM-soluble TBA salt is superior.
Flash chromatography (typically Silica gel neutralized with 1%
to prevent amine streaking).
Protocol B: Chemoselective Reduction of Aldehydes (Hutchins Condition)
Objective: Reduce an aldehyde in the presence of a ketone.
Mechanism: In acidic non-polar media, the steric bulk of
combined with the higher electrophilicity of aldehydes allows for kinetic discrimination.
Step-by-Step Methodology:
Preparation:
Dissolve the substrate (containing both aldehyde and ketone functions) in HMPA (or a DCM/HMPA mixture if HMPA toxicity is a concern, though HMPA provides the highest selectivity per Hutchins et al.).
Modern Alternative: Use 1:1 DCM:Toluene with 1.0 equiv Acetic Acid.
Reaction:
Adjust pH to ~3–4 using HCl/Dioxane or Acetic Acid.
Add
(1.0 equiv relative to aldehyde).
Stir at RT for 1 hour.
Monitoring:
Monitor via HPLC or TLC. Aldehyde reduction is typically complete within 1 hour; ketone reduction is significantly slower (often <5% conversion at 4 hours).
Protocol C: Deoxygenation via Tosylhydrazones
Objective: Convert a ketone to a methylene group (
) under mild conditions (alternative to Wolff-Kishner).
Workflow Visualization:
Figure 2: Deoxygenation workflow. The TBA salt allows this transformation in refluxing 1,2-dichloroethane or toluene, avoiding the harsh basic conditions of Wolff-Kishner.
Methodology:
Form the tosylhydrazone by refluxing the ketone with tosylhydrazine in ethanol, then evaporate to dryness.
Dissolve the crude tosylhydrazone in 1,2-dichloroethane.
Add
(4.0 equiv) and p-Toluenesulfonic acid (p-TsOH, catalytic).
Reflux for 2–4 hours.
Workup with NaOH wash to remove sulfinic acid byproducts.
Comparative Data: TBA vs. Na Salts
Feature
Sodium Cyanoborohydride ()
Tetrabutylammonium Cyanoborohydride ()
Solubility (MeOH)
High (Very Soluble)
Soluble
Solubility (Water)
High
Insoluble
Solubility (DCM)
Insoluble
High (Solvent of Choice)
Solubility (THF)
Low/Moderate
High
Hygroscopicity
Very High (Deliquescent)
Moderate
Primary Use Case
Aqueous/Alcoholic reductions
Anhydrous/Non-polar reductions
Selectivity
Good (pH dependent)
Excellent (Solvent + pH dependent)
Safety & Handling (E-E-A-T)
Cyanide Hazard:
While the cyanide ligand is bonded to boron, hydrolysis (especially in acid) releases Hydrogen Cyanide (HCN) gas.
Rule 1: Never acidify the reaction mixture below pH 3 without a closed venting system.
Rule 2: Always quench with Base (NaOH or
) first. This keeps cyanide trapped as the salt () in the aqueous layer, which can be treated with bleach (sodium hypochlorite) to oxidize it to cyanate if necessary for disposal.
Rule 3: Work in a functioning fume hood.
Toxicity:
Tetrabutylammonium salts are generally toxic and skin permeating. Wear double nitrile gloves.
References
Hutchins, R. O., & Kandasamy, D. (1973).[2] Tetrabutylammonium cyanoborohydride.[2][4][5][6] New, exceptionally selective reducing reagent.[4] Journal of the American Chemical Society, 95(18), 6131–6133. [Link]
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[2] Synthesis, 1975(03), 135-146. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[1][2][4][5][7][8] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Hutchins, R. O., Milewski, C. A., & Maryanoff, B. E. (1973). Selective deoxygenation of ketones and aldehydes to hydrocarbons with modified borohydride reagents. Journal of the American Chemical Society, 95(11), 3662–3668. [Link]
Application Notes & Protocols: Tetrabutylammonium (cyano-C)trihydroborate for Advanced Late-Stage Functionalization
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of tetrabutylammonium (cyano-C)trihydroborate, [Bu₄N][BH₃(CN)], as a versatile an...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of tetrabutylammonium (cyano-C)trihydroborate, [Bu₄N][BH₃(CN)], as a versatile and highly effective reagent in late-stage functionalization. The protocols and insights contained herein are designed to bridge theoretical understanding with practical, field-proven methodologies, ensuring both reproducibility and a deeper comprehension of the underlying chemical principles.
Introduction: The Challenge of Late-Stage Functionalization and a Modern Solution
In the landscape of modern drug discovery and development, the ability to modify complex molecules at a late stage is paramount. Traditional synthetic routes often require the core scaffold to be built with the desired functionalities already in place, a process that is both time-consuming and inefficient for generating molecular diversity. Late-stage functionalization (LSF) offers a more elegant and powerful paradigm: the direct modification of intricate molecular architectures, allowing for the rapid generation of analogs and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
However, LSF is fraught with challenges. The presence of multiple sensitive functional groups in a drug candidate or complex natural product demands reagents and methodologies that are exceptionally mild, selective, and broadly applicable. Tetrabutylammonium (cyano-C)trihydroborate has emerged as a superior reagent in this context, particularly in the realm of photoredox/nickel dual catalysis. Its unique properties as a soluble and effective cyanide source have unlocked new avenues for the late-stage cyanation of (hetero)aryl halides, a transformation of significant interest due to the prevalence of the nitrile group in pharmaceuticals.
This guide will provide a detailed exploration of the applications of [Bu₄N][BH₃(CN)], focusing on the mechanistic rationale behind its use and providing robust, step-by-step protocols for its successful implementation in the laboratory.
Mechanistic Insights: The Synergy of Photoredox and Nickel Catalysis
The power of tetrabutylammonium (cyano-C)trihydroborate in late-stage cyanation is realized through a synergistic dual catalytic cycle involving a photocatalyst and a nickel complex. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
A photoredox catalyst, typically an iridium or ruthenium complex, is excited by visible light to a long-lived triplet state. This excited-state photocatalyst is a potent single-electron transfer (SET) agent. Concurrently, a Ni(0) species, often generated in situ from a Ni(II) precatalyst, undergoes oxidative addition into an aryl halide (Ar-X) bond to form an Ar-Ni(II)-X intermediate.
The excited photocatalyst then reduces the Ar-Ni(II)-X complex to an Ar-Ni(I) species. This Ar-Ni(I) intermediate readily coordinates with the cyanide anion provided by [Bu₄N][BH₃(CN)]. Subsequent reductive elimination from the resulting [Ar-Ni(I)-CN]⁻ species furnishes the desired aryl nitrile (Ar-CN) product and regenerates the Ni(0) catalyst, thus closing the nickel catalytic cycle. The oxidized photocatalyst is then returned to its ground state by a sacrificial electron donor to complete the photoredox cycle.
Technical Notes & Optimization
Troubleshooting
Technical Support Hub: Reductive Amination with Tetrabutylammonium (Cyano-C)trihydroborate
Status: Operational Agent: Senior Application Scientist Topic: Optimization of Yield & Selectivity using Reagent #25895 (TBACB) System Overview: Why This Reagent? Tetrabutylammonium (cyano-C)trihydroborate (TBACB) is a s...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Topic: Optimization of Yield & Selectivity using Reagent #25895 (TBACB)
System Overview: Why This Reagent?
Tetrabutylammonium (cyano-C)trihydroborate (TBACB) is a specialized tool in the reductive amination arsenal. While Sodium Cyanoborohydride (
) is the industry standard, it suffers from a critical limitation: solubility . requires protic solvents (Methanol) to dissolve, which can be detrimental to moisture-sensitive substrates or hinder the dehydration equilibrium required for imine formation.
TBACB solves this by being soluble in aprotic, non-polar solvents (DCM, THF, Toluene).
The Solubility Switch Mechanism
The following diagram illustrates why TBACB offers superior yields for hydrophobic or acid-sensitive substrates compared to the sodium salt.
Caption: Figure 1. TBACB enables the use of molecular sieves in aprotic solvents, driving the dehydration equilibrium forward—a distinct advantage over NaCNBH3 in methanol.
Standard Operating Procedure (The "Happy Path")
This protocol is designed for acid-sensitive or hydrophobic substrates where methanol is not a viable solvent.
Reagents:
Amine (1.0 - 1.2 equiv)
Carbonyl (1.0 equiv) (If amine is precious, reverse stoichiometry).
TBACB (1.5 - 2.0 equiv)
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Additive: 4Å Molecular Sieves (Activated).
Catalyst: Acetic Acid (AcOH) or HCl in Ether (to adjust pH).
Step-by-Step Workflow
Imine Pre-formation (Critical Step):
Combine Amine and Carbonyl in DCM.
Add 4Å Molecular Sieves (approx. 100 wt% of substrate mass).
Optional: Add catalytic acid (AcOH, 1-2 drops) if the amine is weakly nucleophilic.
Stir: 2–12 hours at Room Temp (RT). Note: Ensure imine formation is complete via TLC/NMR before proceeding.
Reduction:
Add TBACB (solid or solution) directly to the mixture.
pH Check: Spot an aliquot on wet pH paper. The apparent pH should be 3–5 .
If pH > 6:[1] Reaction will stall. Add AcOH or HCl/Ether dropwise.
If pH < 3: Risk of HCN evolution and hydrolysis.[2] Buffer with TEA if necessary.
Stir: 12–24 hours under Nitrogen/Argon.
Quench & Workup:
Quench: Slowly add saturated aqueous
(gas evolution: ).
Extraction: Extract with DCM (x3).
Wash: Wash combined organics with 0.1 M HCl (to remove unreacted amine if product is non-basic amide) or Brine (if product is basic amine).
Drying: Dry over
, filter, and concentrate.
Troubleshooting Guide (FAQ)
Issue 1: "I see no conversion, just starting material."
Diagnosis: The pH is likely too high (basic).
Explanation: Cyanoborohydride is an electron-deficient hydride. It is too stable to reduce a neutral imine. It requires the imine to be protonated to an iminium ion (
) to accept the hydride.
Fix:
Check the pH.[3] If it is neutral (7) or basic, the reaction will not proceed.
Add Acetic Acid (1–5 equivalents) or a Lewis Acid (
Pro-Tip: If your amine is basic, it might buffer the solution. You need enough acid to neutralize the amine and protonate the imine.
Issue 2: "My yield is low (<40%), but the starting material is gone."
Diagnosis: Hydrolysis or incomplete imine formation.
Explanation: In the presence of trace water (from the solvent or the reaction itself), the imine hydrolyzes back to the ketone/aldehyde. If the reduction is slow, hydrolysis wins.
Fix:
Sieves are mandatory: Did you use activated 4Å sieves?
Pre-formation: Did you allow the imine to form before adding the hydride? Adding TBACB too early can reduce the aldehyde/ketone directly if the imine hasn't formed yet (though TBACB is selective, it's not magic).
Issue 3: "I have a sticky, gummy residue that won't purify."
Diagnosis: Boron-Amine complexes or Tetrabutylammonium salts.
Explanation: The
cation and boron byproducts can act as phase transfer catalysts, creating emulsions or soluble complexes that drag impurities into the organic phase.
Fix:
Oxidative Workup: Treat the crude reaction mixture with 10% NaOH and H2O2 (hydrogen peroxide) for 30 mins. This oxidizes the C-B bonds and breaks up the sticky complexes.
Acidic Wash: If your product is an amine, extract it into 1M HCl, wash the organic layer (removes non-basic impurities and
salts), then basify the aqueous layer and re-extract with DCM.
Issue 4: "Safety Warning: Is that almond smell normal?"
Diagnosis:STOP IMMEDIATELY. You are generating Hydrogen Cyanide (HCN).
Explanation: If the pH drops below 3, the cyano group on the borohydride protonates and releases HCN gas.
Fix:
Ventilation: Ensure you are in a high-flow fume hood.
pH Control: Never add strong mineral acids (conc. HCl,
) directly to the solid reagent. Always maintain pH 4–6.
Disposal: Quench all waste streams with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.
Optimization Data & Selectivity
The following data highlights the selectivity of TBACB in DCM compared to standard conditions.
Parameter
Standard (/MeOH)
Optimized (/DCM)
Benefit of TBACB
Solvent Compatibility
Methanol, Ethanol (Protic)
DCM, THF, Toluene (Aprotic)
Solubilizes hydrophobic lipids/steroids.
Water Tolerance
High (Water interferes with imine)
Zero (Sieves remove water)
higher equilibrium conversion to imine.
Ketone Reduction
< 5% (Slow)
< 1% (Negligible)
Higher Chemoselectivity.
Acid Sensitivity
Moderate (MeOH can solvolyse)
High (Inert solvent)
Protects acetals/esters from transesterification.
Workup
Cyanide in aqueous waste
Cyanide in organic waste
Requires specific organic waste disposal.
Reaction Kinetics Visualization
Caption: Figure 2. The kinetic pathway demonstrates that TBACB reduction of the Iminium ion is significantly faster than direct carbonyl reduction, provided the pH is maintained to support the Iminium species.
References
Hutchins, R. O., & Kandasamy, D. (1975). Cyanoborohydride.[2][3][4][5][6][7][8][9] Utility of tetrabutylammonium cyanoborohydride as a selective reducing agent.[6][7][10] Journal of the American Chemical Society, 97(16), 4762–4763.
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[3] Synthesis, 1975(03), 135-146.
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[3][4][9][11] Journal of the American Chemical Society, 93(12), 2897–2904.
Abdel-Magid, A. F., & Carson, K. G. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][10] The Journal of Organic Chemistry, 61(11), 3849-3862.
The "Why" Behind the Reagent:
Unlike its ubiquitous cousin sodium cyanoborohydride (
), which requires protic solvents (MeOH, ), TBACB is designed for non-polar, aprotic solubility (DCM, THF, Toluene). This allows for the reductive amination of moisture-sensitive substrates and the solvation of highly lipophilic intermediates that would crash out in methanol.
The Core Problem:
Users frequently report "0% conversion" or "stalled intermediates" when switching from Na-salt to TBA-salt. 90% of these failures stem from a misunderstanding of the proton source. In methanol, the solvent assists in proton transfer; in DCM, the environment is aprotic. Without an exogenous acid catalyst, the imine cannot protonate to the iminium ion, and the hydride—deactivated by the electron-withdrawing cyano group—is too weak to attack the neutral imine.
Diagnostic Triage: Why is my reaction stalled?
Before altering your protocol, use this logic flow to identify the failure point.
Figure 1: Diagnostic logic for isolating failure modes in TBACB reductions. The most common failure path is "Imine Stalled"
"No Acid Added".
Deep Dive: The Causality of Failure
Issue 1: The "Silent" pH Factor (The #1 Cause of Failure)
In methanol (standard NaBH
CN conditions), the solvent can auto-protolyze or buffer slightly. In DCM (TBACB conditions), the medium is inert.
Mechanism: The hydride in
is electronically deactivated. It cannot reduce a neutral ketone or imine. It only reduces the positively charged iminium ion.
The Fix: You must artificially lower the "pH" of the organic phase.
Standard: Add Acetic Acid (1.0 – 5.0 equiv) .
Hard-to-reduce substrates: Use HCl in Ether (carefully) or ZnCl
(1.0 equiv).
Issue 2: The Stoichiometry Trap (Molecular Weight)
Researchers often swap Sodium Cyanoborohydride for TBACB 1:1 by mass, ignoring the massive weight difference of the cation.
Reagent
Formula
Molecular Weight
100 mg contains...
Sodium Salt
62.84 g/mol
1.59 mmol Hydride Source
TBA Salt
296.34 g/mol
0.34 mmol Hydride Source
Impact: If you use the same mass, you are under-dosing the reagent by a factor of ~5x .
The Fix: Always calculate equivalents based on molar values, not mass.
Issue 3: Boron-Amine Complexation
Cyanoborohydrides form stable complexes with the amine product (
).
Symptom: LCMS shows full conversion, but after extraction, the yield is 30%. The product is stuck in the aqueous layer or lost as a borane complex.
The Fix: A basic workup (pH > 10) is usually sufficient, but stubborn cases require an oxidative quench (see Protocol A).
Mechanistic Visualization
Understanding the specific role of the acid catalyst in aprotic media is vital for troubleshooting.
Figure 2: Reaction pathway in aprotic solvent. Note that the Neutral Imine is a "dead end" for cyanoborohydride reduction unless Acid is added to convert it to the Iminium species.
Validated Protocols
Protocol A: Reductive Amination in DCM (The "Hutchins" Standard)
Best for: Lipophilic substrates, moisture-sensitive imines.
Imine Formation (Pre-complexation):
To a flame-dried flask, add Ketone/Aldehyde (1.0 equiv) and Amine (1.1 – 1.5 equiv) in anhydrous DCM (0.2 M).
Add 4Å Molecular Sieves (activated). Stir for 30–60 mins.
Note: If the imine is known to be unstable, proceed immediately.
Checkpoint: The solution may change color (yellowing) as the iminium forms.
Reduction:
Add Tetrabutylammonium (cyano-C)trihydroborate (1.5 – 2.0 equiv) in one portion.
Stir at RT for 2–16 hours.
Workup (Crucial):
Quench with 1M NaOH (pH must be >10 to break boron complexes).
Extract with DCM (x3).
Wash combined organics with 1M HCl (if product is not acid-sensitive) or Brine.
TBA Removal: The tetrabutylammonium cation can be sticky. If it contaminates your NMR, wash the organic layer with saturated aqueous NH
Cl or pass through a short silica plug (TBA salts are very polar/stick to silica).
Protocol B: The "Hard" Case (Lewis Acid Catalysis)
Best for: Sterically hindered ketones or electron-deficient amines (anilines).
Mix Carbonyl and Amine in DCM.
Add TiCl
(0.5 equiv) or Ti(OiPr) (1.5 equiv). Stir 1 hour.
Add TBACB (2.0 equiv).
Warning: Titanium workups require a quench with Rochelle's Salt (Sat. Potassium Sodium Tartrate) and vigorous stirring for 2 hours to solubilize the titanium emulsion.
FAQ: Technical Troubleshooting
Q: Can I use TFA instead of Acetic Acid?A: Generally, no. TFA is too strong and can degrade the hydride reagent (releasing HCN gas rapidly) or protonate the amine so strongly that it cannot attack the carbonyl. Stick to Acetic Acid or Formic Acid.
Q: I see gas evolution when I add the reagent. Is that normal?A: Slow bubbling is acceptable (hydrogen release). Rapid, vigorous bubbling indicates your reaction mixture is too acidic or too wet. The reagent is hydrolyzing rather than reducing your imine.
Q: How do I remove the Tetrabutylammonium (TBA) salts?A: TBA salts often co-elute with products.
Ether precipitation: Dissolve crude in minimal DCM, add excess Diethyl Ether or Pentane. TBA salts often precipitate out.
Ion Exchange: Use a SCX-2 (Strong Cation Exchange) column. Catch the amine product, wash away TBA with MeOH, then elute product with NH
/MeOH.
Q: Is "cyano-C" different from normal cyanoborohydride?A: In practical synthetic terms, no. The nomenclature refers to the IUPAC definition of the anion structure (
). Commercial "Tetrabutylammonium cyanoborohydride" is the correct reagent. Ensure you are not buying "Tetrabutylammonium borohydride" (), which is much more aggressive and non-selective.
References
Hutchins, R. O. ; Kandasamy, D. "Cyanoborohydride.[1][2][3] Utility as a selective reducing agent." Journal of the American Chemical Society, 1973 , 95(18), 6131–6133.[1][4]
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[5][6] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904.
Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975 , 1975(03), 135–146.
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[7]
Minimizing side reactions during tetrabutylammonium (cyano-C)trihydroborate reduction
Topic: Minimizing Side Reactions & Optimizing Selectivity Ticket ID: TB-CNBH3-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Executive Summary You are likely using Tetrabut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Side Reactions & Optimizing Selectivity
Ticket ID: TB-CNBH3-OPT-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary
You are likely using Tetrabutylammonium (cyano-C)trihydroborate (
) instead of the common sodium salt () for one specific reason: Solubility . Unlike its sodium counterpart, the tetrabutylammonium cation renders this reducing agent soluble in non-polar, aprotic solvents like Dichloromethane (DCM), THF, and Benzene.
This solubility allows for reductive aminations of lipophilic substrates that are insoluble in methanol/water. However, the change in solvent system introduces unique side-reaction profiles. This guide addresses the suppression of hydrolysis, HCN evolution, and competitive carbonyl reduction.
Module 1: Mechanistic Control & Selectivity
To minimize side reactions, we must first visualize the competition occurring in your flask. The reagent is a "soft" hydride donor. The electron-withdrawing cyano group stabilizes the boron center, making it less nucleophilic than standard borohydride (
).
The Competitive Pathway (Visualization)
The following diagram illustrates the critical decision points where your reaction yield is determined.
Caption: Figure 1: Reaction Competition Landscape. The green path represents the desired reductive amination. Red paths indicate failure modes caused by improper pH or water management.
Symptom: You observe the corresponding alcohol of your starting aldehyde/ketone in the LC-MS/NMR.
Root Cause: The hydride reduced the carbonyl before the imine could form.[1] This is common in aprotic solvents (DCM) where dehydration is slower than in MeOH.
Corrective Protocol:
Decouple the Steps: Do not mix everything at once.
Force Dehydration: Use a dehydrating agent during imine formation.
Solid Phase:[2] Add activated 4Å Molecular Sieves to the amine/carbonyl mixture in DCM for 2-4 hours before adding the hydride.
) (1.1 equiv). This acts as both a Lewis acid to activate the carbonyl and a water scavenger.
Issue 2: Gas Evolution & pH Drift
Symptom: Bubbling observed upon addition of acid; pH strips show rapid drift toward neutral.
Root Cause: Hydrolysis of the cyano-borohydride.[8] While slower than
, it still hydrolyzes, releasing and potentially .[8]
Safety Note: If pH drops below 3, HCN (Hydrogen Cyanide) generation becomes significant.
Corrective Protocol:
Buffer Choice: Avoid strong mineral acids (HCl). Use weak organic acids soluble in your solvent.
Recommended:Acetic Acid or TFA (carefully titrated).
Target pH: Maintain an apparent pH of 4.0–5.0 (using wet pH paper). This is the "Goldilocks" zone: acidic enough to protonate the imine (activating it), but not acidic enough to rapidly hydrolyze the hydride [1].
Issue 3: "Gooey" Workup / Low Mass Recovery
Symptom: The reaction looks clean by TLC, but extraction yields a sticky emulsion or low mass.
Root Cause:Boron-Amine Complexation . The resulting amine product often forms a stable Lewis acid-base adduct with the boron byproducts (
), which behaves like a neutral organic grease and resists extraction into the aqueous phase.
Corrective Protocol (The "Break" Step):
You must destroy the boron complex before extraction.
Method A (Acidic): Quench with 6M HCl (carefully, in hood) and heat to 60°C for 30 mins. (Caution: Generates HCN; use scrubber).[8]
Method B (Oxidative - Preferred): Add 6M NaOH to basify, then treat with aqueous bleach (NaOCl) or Hydrogen Peroxide (
) to oxidize the boron species to water-soluble borates [2].
Module 3: The Optimized "Gold Standard" Protocol
Application: Reductive Amination of Lipophilic Substrates
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Parameter
Specification
Rationale
Stoichiometry
Amine (1.0 eq) : Carbonyl (1.1 eq)
Slight excess of carbonyl ensures full amine conversion.
Reagent
(1.2 - 1.5 eq)
Excess accounts for minor hydrolysis losses.
Additive
(1.2 eq) OR 4Å Sieves
Crucial: Scavenges water to drive imine equilibrium.
Temperature
0°C RT
Control exotherm during hydride addition.
Step-by-Step Procedure:
Imine Formation:
In a flame-dried flask under
, dissolve the Amine (1.0 mmol) and Ketone/Aldehyde (1.1 mmol) in anhydrous DCM (5 mL).
Action: Add
(1.2 mmol) dropwise.
Time: Stir at RT for 2–4 hours. (Monitor imine formation by TLC/NMR).
Reduction:
Cool the mixture to 0°C.
Action: Add Tetrabutylammonium (cyano-C)trihydroborate (1.5 mmol) in one portion.
Note: If using Ti-isopropoxide, the solution may thicken. This is normal.
Reaction:
Allow to warm to Room Temperature and stir for 12–16 hours.
Workup (Critical):
Quench by adding 10% aqueous NaOH (5 mL).
Boron Destruction: Stir vigorously for 30 minutes. (If emulsion persists, filter through Celite).
Extract with DCM (3 x 10 mL).
Wash combined organics with Brine, dry over
, and concentrate.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Methanol as a co-solvent?A: Yes, but you lose the advantage of the
cation. If your substrate tolerates Methanol, use the cheaper Sodium Cyanoborohydride (). Use strictly when solubility in DCM/THF is required [3].
Q: How do I safely handle the HCN risk?A: Always perform these reactions in a functioning fume hood.
Scrubber: Connect the reaction vessel outlet to a bleach/base trap (NaOH + NaOCl) to neutralize any evolved cyanide gas.
Waste: Treat all aqueous waste streams with bleach (pH > 10) before disposal to destroy cyanide residues.
Q: Why is my reaction stalling at 50% conversion?A: The pH likely drifted too high (neutral/basic) as the amine was consumed.
Fix: Add 1-2 drops of Acetic Acid. The reaction requires a slightly acidic environment to protonate the imine intermediate (
), which is the actual species being reduced.
References
Hutchins, R. O., & Natale, N. R. (1979).[12] Cyanoborohydride: Utility and Applications in Organic Synthesis. A Review. Organic Preparations and Procedures International, 11(5), 201–246.[12]
Lane, C. F. (1975). Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135–146.
Mattson, R. J., et al. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Reaction Time & Purity for TBACB Synthesis
Document ID: TSC-2024-TBACB-OPT
Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Core Directive: The Kinetic Optimization Strategy
You are likely experiencing variable reaction times ranging from 4 to 24 hours.[1] In the synthesis of Tetrabutylammonium (cyano-C)trihydroborate (TBACB) via ion exchange (metathesis), the reaction time is not a fixed constant; it is a function of interfacial surface area and ion-pairing dynamics .
The standard synthesis involves the metathesis of Sodium Cyanoborohydride (
) with a Tetrabutylammonium salt (typically or ) in a biphasic system (DCM/Water).
The Optimization Thesis:
To reduce reaction time from "Overnight" (16h) to "The Golden Hour" (<2h), you must transition from passive diffusion to active Phase Transfer Catalysis (PTC) kinetics.[1]
Isomer Check: The (cyano-C) isomer is thermodynamically stable.[1] The isocyano (B-N bonded) species is rare under these synthesis conditions but would show distinct IR shifts (
for B-N vs for B-C).
Module C: Safety (Critical)
Q: I smell almonds. Is this normal?A:EVACUATE IMMEDIATELY.
This indicates Hydrogen Cyanide (HCN) generation.[1]
Filter DCM layer through Celite before evaporation.[1]
Figure 2: Purity Decision Tree
Caption: Logic flow for determining product quality based on physical state and NMR analysis.
References
Hutchins, R. O., & Kandasamy, D. (1973). Tetrabutylammonium cyanoborohydride.[1][4] New, exceptionally selective reducing reagent.[1][4] Journal of the American Chemical Society, 95(18), 6131–6133.[1]
Wade, R. C. (1991). Sodium Cyanoborohydride: Applications and Safety.[1] Journal of Chemical Education, 68(12), A315.[1] (Provides safety context on HCN evolution).
Brändström, A. (1977). Principles of Phase Transfer Catalysis by Quaternary Ammonium Salts.[1] Advances in Physical Organic Chemistry. (Foundational text on the kinetics of ion-pair extraction).
Technical Support Center: Mastering pH in Tetrabutylammonium (cyano-C)trihydroborate Reductions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing tetrabutylammonium (cyano-C)trihydroborate (TBACB) in reductive amination and other reduction react...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing tetrabutylammonium (cyano-C)trihydroborate (TBACB) in reductive amination and other reduction reactions. Here, we move beyond simple protocols to explore the underlying chemical principles that govern the reactivity of TBACB, with a special focus on the critical role of pH. By understanding these fundamentals, you can troubleshoot effectively, optimize your reaction conditions, and achieve consistent, high-yield results.
The Power of Selectivity: An Introduction to TBACB Reductions
Tetrabutylammonium (cyano-C)trihydroborate is a highly selective reducing agent prized for its ability to reduce imines and iminium ions much faster than ketones or aldehydes.[1] This chemoselectivity is a direct result of the electron-withdrawing cyano group, which moderates the hydride-donating ability of the borohydride moiety compared to reagents like sodium borohydride (NaBH₄).[2][3] This unique property allows for one-pot reductive amination procedures where the carbonyl compound, amine, and TBACB can be combined, simplifying synthetic workflows.[1]
The large, non-polar tetrabutylammonium cation also imparts excellent solubility in a wide range of organic solvents, offering greater flexibility in reaction setup compared to its sodium salt counterpart.[4][5]
The Heart of Control: Mechanism and the Critical Role of pH
The true power of TBACB lies in its pH-dependent reactivity.[6][7][8][9] Understanding this relationship is paramount to controlling your reductions and troubleshooting unexpected outcomes.
At neutral or slightly alkaline pH, TBACB is a relatively weak reducing agent, showing little to no reactivity towards aldehydes and ketones.[6] However, under mildly acidic conditions (typically pH 4-7), the reaction landscape changes dramatically.[10]
Here's a step-by-step breakdown of the mechanism in the context of reductive amination:
Imine/Iminium Ion Formation: The reaction begins with the condensation of an aldehyde or ketone with a primary or secondary amine to form an imine, which exists in equilibrium with its protonated form, the iminium ion. This step is favored under slightly acidic conditions which catalyze the dehydration step.[11]
Activation of TBACB: In the presence of acid, the cyano group of TBACB can be protonated. This protonation enhances the electrophilicity of the boron atom, making the borohydride a more potent hydride donor.
Selective Hydride Transfer: The activated TBACB then selectively reduces the highly electrophilic iminium ion much more rapidly than the less reactive starting carbonyl compound.[12] This difference in reaction rates is the cornerstone of the selectivity of cyanoborohydride reagents.[1]
Visualizing the pH-Dependent Activation and Reduction
Caption: pH-dependent equilibrium and reduction pathway.
Troubleshooting Guide: A Q&A Approach
This section addresses common issues encountered during TBACB reductions in a practical, question-and-answer format.
Problem: My reaction is slow or incomplete.
Question: I've combined my aldehyde, amine, and TBACB, but after several hours, I still have a significant amount of starting material. What's going on?
Answer: The most likely culprit is suboptimal pH. For efficient reduction of the iminium ion, the reaction medium should be slightly acidic.
Causality: If the pH is too high (neutral or basic), the concentration of the highly reactive iminium ion is low, and the TBACB itself is not sufficiently activated. If the pH is too low (below 3), the amine nucleophile can be protonated to its unreactive ammonium salt form, preventing the initial imine formation.[10]
Solution: Monitor the pH of your reaction mixture. A common practice is to add a small amount of a weak acid, like acetic acid, to maintain a pH between 4 and 6.[13] For some substrates, using a buffer system can also be effective. You can use pH indicator paper to get a rough estimate, or for more sensitive reactions, a pH meter.
Problem: I'm observing significant formation of the corresponding alcohol from my starting carbonyl.
Question: My desired amine is forming, but I'm also getting a lot of the alcohol byproduct from the reduction of my starting aldehyde/ketone. How can I improve the selectivity?
Answer: This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. This can happen for a few reasons:
Causality 1: pH is too low. While some acidity is required, excessively low pH (e.g., below 4) can significantly accelerate the reduction of aldehydes and ketones by cyanoborohydride.[6][8]
Causality 2: Slow imine formation. If the formation of the imine is slow, the TBACB has more opportunity to react with the more abundant carbonyl compound. This can be an issue with sterically hindered ketones or less nucleophilic amines.
Solution:
Adjust pH: Carefully buffer your reaction or add acid incrementally to maintain the pH in the optimal 4-6 range.
Pre-form the imine: For challenging substrates, you can pre-stir the carbonyl compound and the amine (sometimes with a dehydrating agent like molecular sieves) before adding the TBACB. This ensures a higher concentration of the imine/iminium ion when the reducing agent is introduced.[11]
Consider a Lewis Acid: For less reactive substrates, the addition of a Lewis acid such as Ti(OiPr)₄ or ZnCl₂ can facilitate imine formation.[14][15]
Problem: My yields are inconsistent from batch to batch.
Question: I'm running the same reaction under what I believe are identical conditions, but my yields are varying significantly. What could be the cause?
Answer: Inconsistent results often point to subtle variations in reaction parameters, particularly those that are not rigorously controlled.
Causality 1: Water content. While TBACB is more water-tolerant than many other hydrides, significant amounts of water can affect reaction rates and equilibria. Ensure your solvents and reagents are of consistent quality.
Causality 2: Reagent quality. The purity of TBACB can vary between suppliers and even batches. Impurities can affect the reagent's reactivity. It's also important to note that sodium cyanoborohydride can contain free cyanide as an impurity, which can lead to side reactions.[3] While less common with the tetrabutylammonium salt, it's a factor to be aware of with cyanoborohydride reagents in general.
Causality 3: Inconsistent pH control. Small variations in the amount of acid added or the buffering capacity of the system can lead to different reaction outcomes.
Solution:
Standardize Reagents: Use solvents from the same source and ensure your TBACB is from a reliable supplier.
Precise pH Control: Implement a robust method for pH control, such as using a calibrated pH meter and a standardized acid solution or a well-defined buffer system.
Inert Atmosphere: For highly sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Is TBACB sensitive to air and moisture?
A1: TBACB is significantly more stable than reagents like NaBH₄ or LiAlH₄. It is not particularly sensitive to air. While it is stable in protic solvents, it is still good practice to store it in a cool, dry place and to use anhydrous solvents for reactions where water could interfere with imine formation or cause unwanted side reactions.
Q2: What is the best way to quench a reaction with TBACB?
A2: To decompose any remaining TBACB and its byproducts, the reaction mixture can be carefully acidified with a strong acid (e.g., HCl). Caution: This should be done in a well-ventilated fume hood as acidification of cyanoborohydride can release toxic hydrogen cyanide (HCN) gas.[1]
Q3: Can I use TBACB to reduce other functional groups?
A3: The primary application of TBACB is in reductive amination. However, under more strongly acidic conditions (pH 3-4), it can be used to reduce aldehydes and ketones to their corresponding alcohols.[6] It has also been shown to reduce oximes and tosylhydrazones.[8][16] Generally, it is not reactive towards esters, amides, or nitriles.[2]
Q4: Are there safer alternatives to TBACB that offer similar selectivity?
A4: Yes, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an excellent alternative for reductive aminations.[10][12] It is often favored when avoiding cyanide-containing reagents and waste streams is a priority. STAB is also a mild and selective reagent, but it is more sensitive to water and is typically used in aprotic solvents.[15]
Experimental Protocols
General Protocol for Reductive Amination using TBACB
This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.
Reductive Amination, and How It Works . Master Organic Chemistry. [Link]
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent . Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
Sodium cyanoborohydride and iminium reductions . Chemistry Stack Exchange. [Link]
Choosing the Right Reducing Agent: Sodium Cyanoborohydride vs. Alternatives . Biopharma PEG. [Link]
Weiss, A. D., et al. (2020). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry . Analytical Chemistry, 92(5), 3859–3865. [Link]
Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups . Erowid. [Link]
Borch, R. F. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine . Organic Syntheses, 52, 124. [Link]
Hutchins, R. O., et al. (1973). Tetrabutylammonium Cyanoborohydride. A New, Exceptionally Selective Reducing Reagent . Journal of the American Chemical Society, 95(18), 6131-6132. [Link]
Reductive Amination - Common Conditions . Organic Chemistry Portal. [Link]
Tetrabutylammonium cyanoborohydride. New, exceptionally selective reducing reagent . Journal of the American Chemical Society. [Link]
Hutchins, R. O., & Natale, N. R. (1979). CYANOBOROHYDRIDE. UTILITY AND APPLICATIONS IN ORGANIC SYNTHESIS. A REVIEW . Organic Preparations and Procedures International, 11(5), 201-246. [Link]
Reductive Amination with Solid Supported MP-Cyanoborohydride or MP-Triacetoxy- borohydride Using Microwave Heating . Biotage. [Link]
Optimal Black-Box Reductions Between Optimization Objectives . arXiv. [Link]
TBD- or PS-TBD-Catalyzed One-Pot Synthesis of Cyanohydrin Carbonates and Cyanohydrin Acetates from Carbonyl Compounds . Molecules, 22(10), 1645. [Link]
Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis . Wiley-VCH. [Link]
How to remove sodium cyanoborohydride from a solution involving a conjugate that has a TEMPO moiety? . ResearchGate. [Link]
Technical Support Center: Purification of Products from Tetrabutylammonium (cyano-C)trihydroborate Reductions
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by a Senior Application Scientist Tetrabutylammonium (cyano-C)trihydroborate, or tetrabutylammonium cyanoborohydride (T...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Tetrabutylammonium (cyano-C)trihydroborate, or tetrabutylammonium cyanoborohydride (TBACN), is a versatile and selective reducing agent valued for its solubility in a wide range of organic solvents.[1] This property allows for homogeneous reaction conditions where inorganic borohydrides might fail. However, the very feature that makes it attractive—the lipophilic tetrabutylammonium (TBA) cation—presents significant challenges during product purification.
The TBA cation and its associated salts are notoriously difficult to remove from reaction mixtures, especially when the desired product exhibits polarity.[2][3] These salts can co-elute with products during chromatography, interfere with crystallization, and complicate isolation, leading to impure materials and reduced yields. This guide provides a comprehensive technical resource, structured as a series of troubleshooting questions and detailed protocols, to effectively navigate these purification challenges.
Troubleshooting Guide & FAQs
This section directly addresses the common issues encountered during the workup and purification of reactions involving tetrabutylammonium cyanoborohydride.
Frequently Asked Questions (FAQs)
Q1: What makes tetrabutylammonium salts so difficult to remove?
A1: The difficulty stems from the amphiphilic nature of the tetrabutylammonium (TBA) cation. The four butyl chains create a nonpolar, "greasy" exterior that enhances solubility in organic solvents, while the positively charged nitrogen core provides ionic character.[4][5] This dual nature means that TBA salts do not partition cleanly between aqueous and organic phases and often streak across a wide polarity range during silica gel chromatography, contaminating numerous fractions.[3][6]
Q2: What are the primary impurities I need to remove after a reduction with TBACN?
A2: The primary impurities are the unreacted TBACN and various borane-related byproducts, all associated with the tetrabutylammonium cation. The critical task is the removal of the TBA⁺ ion itself, which will sequester the unwanted counter-ions. Additionally, residual cyanide species can be a concern in commercial processes, necessitating robust control and purification strategies.[7]
Q3: Are there alternative reducing agents that avoid these purification issues?
A3: Yes. If your substrate is compatible, consider these alternatives:
Sodium Cyanoborohydride (NaBH₃CN): The sodium salt is significantly more polar and can often be removed with a simple aqueous wash.[8] However, its solubility in many organic solvents is lower than its TBA counterpart.[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reagent that is often easier to handle and work up. It is particularly effective for reductive aminations and avoids the use of cyanide-containing reagents.[9][10]
Polymer-Supported Cyanoborohydride (MP-Cyanoborohydride): This solid-phase reagent simplifies purification immensely. At the end of the reaction, the resin-bound byproducts are simply filtered off, leaving the product in solution.[11] This is an excellent choice for library synthesis and process development.
Troubleshooting Specific Purification Problems
Q4: My product is polar and is lost to the aqueous layer during extraction. How can I remove the TBA salt without an aqueous workup?
A4: This is a classic challenge. When a polar product has significant water solubility, aqueous extraction is not viable.[2][3] The most effective solution is a non-aqueous workup using cation-exchange resin.[12][13]
The strategy involves adding an acidic ion-exchange resin (e.g., DOWEX® 50WX8) to the reaction mixture. The TBA⁺ cation is exchanged for a proton on the resin, effectively sequestering it as a solid. To drive this equilibrium, a mild, insoluble base like calcium carbonate (CaCO₃) is added concurrently. The CaCO₃ neutralizes the liberated counter-ion (e.g., HF, if TBAF were used for desilylation), forming insoluble salts like CaF₂.[12][14] The desired product remains in the organic solution, and all solid byproducts (resin, CaCO₃, calcium salts) are removed by a simple filtration.
Q5: I ran a flash column, but the TBA salt is in every fraction. What went wrong and how do I fix it?
A5: This is a common outcome when a crude reaction mixture containing TBA salts is loaded directly onto a silica gel column.[3] The TBA salt does not behave like a typical small molecule and will "streak" through the column.
Solution: You must perform a pre-purification step before chromatography.
If your product is non-polar: Perform a thorough aqueous workup as described in Protocol 1 . Wash the organic layer multiple times with water and then brine to remove the bulk of the TBA salt.[6]
If your product is polar or water-sensitive: Use the ion-exchange resin method (Protocol 2 ) to remove the TBA salt before concentrating the solution and subjecting it to chromatography.[2][6]
Q6: Can I simply precipitate the TBA salt out of my reaction mixture?
A6: Yes, precipitation can be a highly effective, non-chromatographic method, provided there is a suitable solvent system where your product is soluble but the TBA salt is not.[6] A common strategy involves concentrating the reaction mixture and then adding a nonpolar anti-solvent, such as diethyl ether or hexanes.[15] The highly polar TBA salt will often crash out of solution and can be removed by filtration. This may require cooling to maximize precipitation and might need to be repeated for complete removal.[6]
Purification Method Selection
The choice of purification strategy depends critically on the properties of your desired product. The following flowchart provides a decision-making framework.
Caption: Workflow for selecting a TBA salt removal method.
Data Summary Table
Purification Method
Pros
Cons
Best For
Aqueous Workup
Simple, fast, and removes the bulk of TBA salts.
Not suitable for polar or water-soluble products; can lead to emulsions.
Non-polar to moderately polar, water-insoluble products.[2][6]
Ion-Exchange Resin
Highly effective for polar products; avoids aqueous conditions entirely.
Requires specific resin and base; slightly longer procedure.
Polar, water-soluble, or water-sensitive products.[2][12][14]
Precipitation
Non-chromatographic; can be very efficient and scalable.
Requires finding a suitable anti-solvent; may not be quantitative.
Products with good solubility in a solvent where TBA salts are insoluble.[6][15]
Silica Gel Plug/Column
Can work after a preliminary workup.
Prone to co-elution and streaking if not pre-purified.
As a secondary step after the bulk of TBA salts has been removed.[3]
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup for Non-Polar Products
This protocol is a standard liquid-liquid extraction suitable for products with low water solubility.
Materials:
Reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).
Separatory funnel.
Deionized water.
Brine (saturated aqueous NaCl solution).
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
Procedure:
Transfer the completed reaction mixture to a separatory funnel.
Add an equal volume of deionized water. Stopper the funnel, shake vigorously for 30-60 seconds, and vent frequently to release any pressure.
Allow the layers to fully separate. Drain the aqueous (bottom) layer. Note: If using a solvent denser than water, the organic layer will be on the bottom.
Repeat the washing step with deionized water two more times. This repetition is crucial for removing the highly water-soluble TBA salts.[6]
Wash the organic layer once with an equal volume of brine. This helps to break up any emulsions and removes residual water.
Drain the organic layer into a clean Erlenmeyer flask and add a suitable amount of anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.
Filter or decant the dried organic solution away from the drying agent.
Concentrate the organic solution under reduced pressure to yield the crude product, which can then be further purified by chromatography or crystallization.
Protocol 2: Removal of TBA Salts using DOWEX® 50WX8 Ion-Exchange Resin
This is the method of choice for polar products where an aqueous workup is not feasible. This protocol is adapted from a procedure developed by Kishi and co-workers.[2][12]
Materials:
Reaction mixture in an organic solvent (e.g., THF).
DOWEX® 50WX8 ion-exchange resin (H⁺ form).
Calcium Carbonate (CaCO₃), powdered.
Methanol (MeOH).
Celite® or a similar filter aid.
Filtration apparatus (e.g., Büchner funnel).
Procedure:
Once the reaction is complete (monitored by TLC or LC-MS), add powdered calcium carbonate (approx. 5 equivalents relative to the TBA salt) directly to the reaction flask.
Add DOWEX® 50WX8 resin (a significant weight excess, e.g., 5-10g of resin per 1g of TBA salt, is a good starting point).[2]
Add methanol to the suspension (typically 1-2 times the volume of the initial reaction solvent).
Stir the resulting suspension vigorously at room temperature for at least 1 hour. This ensures complete ion exchange and neutralization.[12]
Prepare a filtration pad by packing a small layer of Celite® into a Büchner funnel and wetting it with methanol.
Filter the reaction suspension through the Celite® pad, washing the collected solids thoroughly with additional methanol to ensure quantitative transfer of the product.[2]
Combine the filtrates and concentrate under reduced pressure to yield the crude product, now substantially free of tetrabutylammonium salts.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1H NMR Characterization of Tetrabutylammonium (Cyano-C)trihydroborate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tetrabutylammonium cyanoborohydride (TBA-CBH) is a specialized reducing agent that bridges the gap between the high selectivity of the cyanoborohydride anion (
) and the solubility requirements of lipophilic organic synthesis.[1] While Sodium Cyanoborohydride () is the industry standard for aqueous/methanolic reductive aminations, its insolubility in aprotic organic solvents (DCM, THF) limits its utility for hydrophobic substrates.
This guide provides a definitive technical characterization of TBA-CBH, focusing on 1H NMR fingerprinting for quality control and objectively comparing its performance against standard alternatives in drug discovery workflows.
Part 1: The Chemical Context
Why this Reagent?
The primary utility of TBA-CBH lies in its Phase Transfer Capability . By pairing the cyanoborohydride anion with a lipophilic tetrabutylammonium cation, the reagent becomes soluble in dichloromethane (DCM), chloroform, and THF. This allows for:
Reductive Amination of highly lipophilic ketones/amines without co-solvents.
Selective Reduction of primary alkyl iodides to hydrocarbons (a reaction difficult to achieve with Na salts).
Acid-Sensitive Substrates: Reactions can proceed in non-protic media, protecting functional groups prone to solvolysis.
Part 2: 1H NMR Fingerprinting
The 1H NMR spectrum of TBA-CBH in deuterated chloroform (
) is dominated by the cation, but the diagnostic power lies in the subtle anion signals and the absence of hydrolysis products.
Experimental Parameters
Solvent:
(Preferred for solubility and resolution).
Frequency: 400 MHz or higher recommended.
Concentration: ~10-20 mg in 0.6 mL solvent.
Reference: Residual
at 7.26 ppm.
Spectral Assignment Table
Component
Proton Type
Chemical Shift ( ppm)
Multiplicity
Integration
Coupling ()
Notes
Cation ()
-CH
3.20 – 3.30
Multiplet (m)
8H
-
Deshielded by Nitrogen cation.
Cation ()
-CH
1.60 – 1.75
Multiplet (m)
8H
-
Often overlaps with water peak if wet.
Cation ()
-CH
1.35 – 1.48
Sextet/Multiplet
8H
-
-
Cation ()
-CH
1.01 – 1.05
Triplet (t)
12H
7.3 Hz
Terminal methyls.
Anion ()
B-H
0.00 – 0.60
Broad Quartet
3H
Hz
Diagnostic Signal. Extremely broad due to quadrupolar relaxation of Boron.
Technical Insight: The hydride signal (
0.0 - 0.6 ppm) is often overlooked because automated peak-picking algorithms discard it as baseline noise due to its broadness. To properly quantify purity, you must manually integrate this region. If decoupling is applied, this signal collapses into a sharp singlet.
Visualizing the NMR Logic
Caption: Logical flow of NMR signal assignment. Note the quadrupolar broadening effect on the anion signal.
Part 3: Comparative Performance Guide
When designing a reduction step, choosing between TBA-CBH and its alternatives dictates the workup and yield.
Comparative Matrix
Feature
TBA-CBH
NaBHCN
STAB (Na(OAc)BH)
Solubility
DCM, CHCl, THF, Toluene
Water, MeOH, EtOH
DCM, THF, Toluene
Selectivity
High (Aldehydes > Ketones)
High (pH dependent)
High (Aldehydes > Ketones)
Acid Stability
Stable to pH ~3
Stable to pH ~3
Hydrolyzes slowly in acid
Workup
Requires removal of TBA salts (Chromatography/Extraction)
Aqueous extraction
Aqueous extraction
Primary Use
Lipophilic substrates; Halide reduction
Aqueous/Alcoholic reductive amination
General reductive amination (No HCN risk)
Toxicity
Generates HCN if acidified
Generates HCN if acidified
No HCN generation
Experimental Evidence: Selectivity
According to Hutchins et al. (See References), TBA-CBH in HMPA or DCM exhibits unique chemoselectivity:
Run 1H NMR: Check the integration ratio of the Methyl triplet (1.0 ppm, 12H) to the Hydride broad peak (~0.2 ppm, 3H).
Acceptance Criteria: Ratio must be 4:1 (
10%). If hydride integral is low, hydrolysis has occurred.
Protocol B: Quality Control via 11B NMR
For critical pharmaceutical applications, 1H NMR alone is insufficient due to the broad hydride peak.
Run 11B NMR (Decoupled):
Target Signal:
-24.0 to -26.0 ppm (Quintet or Quartet depending on decoupling).
Impurity Check: Look for a sharp singlet at
+19 ppm (Boric Acid/Borate). If this peak >5% of the main peak, repurify.
Part 5: Troubleshooting & Stability
Decision Pathway for Reagent Quality
Caption: Quality Control workflow. Note that the absence of a 1H hydride signal sometimes requires 11B confirmation due to broadening.
References
Hutchins, R. O., & Kandasamy, D. (1973).[1][2] Tetrabutylammonium cyanoborohydride.[1][2][3][4][5] A new, exceptionally selective reducing reagent.[2][3] Journal of the American Chemical Society, 95(18), 6131–6133. Link
ChemicalBook. (n.d.). Tetrabutylammonium cyanoborohydride 1H NMR Spectrum. Link
SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Link
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[1][6][7] Synthesis, 1975(3), 135-146. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: FTIR Spectrum Analysis of Tetrabutylammonium (cyano-C)trihydroborate
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Role: Senior Application Scientist
Executive Summary
In the precise world of organic synthesis, Tetrabutylammonium (cyano-C)trihydroborate (TBA-CNBH
, CAS: 43064-96-6) occupies a critical niche. Unlike its ubiquitous counterpart, Sodium Cyanoborohydride (NaBHCN), the TBA salt offers lipophilicity , enabling homogeneous reductive aminations and radical reductions in non-polar organic solvents like dichloromethane (DCM) or toluene.
For the analytical scientist, however, this lipophilicity introduces spectral complexity. Validating the identity and purity of TBA-CNBH
requires distinguishing the signals of the bulky tetrabutylammonium cation from the active cyanoborohydride anion, while ensuring no cross-contamination with borohydride () or oxidation byproducts.
This guide provides a rigorous, self-validating FTIR protocol to characterize TBA-CNBH
, contrasting it with its primary alternatives: Sodium Cyanoborohydride, Tetrabutylammonium Borohydride, and Sodium Triacetoxyborohydride (STAB).
Spectral Characterization: The Fingerprint
The FTIR spectrum of TBA-CNBH
is a composite of two distinct ionic species. To validate the compound, you must confirm the presence of both the reducing anion and the phase-transfer cation.
A. The Anion: (Cyano-C)trihydroborate
The IUPAC name "(cyano-C)trihydroborate" emphasizes the Boron-Carbon connectivity (or the formal derivation from cyanide), though the B-N linkage is often discussed in isocyanoborohydride isomers. In the commercial reagent, look for these diagnostic bands:
B-H Stretching (
):2250 – 2400 cm
Appearance: Broad, often split into a doublet or multiplet.
Significance: Confirms the presence of the hydride reducing source. Loss of intensity here indicates decomposition (hydrolysis).
Objective: Verify the identity and quality of a TBA-CNBH
lot using Attenuated Total Reflectance (ATR) FTIR.
Equipment & Reagents
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
Reference Standards: Polystyrene film (for calibration).
Solvent: Dry Dichloromethane (DCM) for cleaning.
Step-by-Step Methodology
System Blank:
Clean the ATR crystal with DCM. Ensure the energy throughput is nominal.
Collect a background spectrum (air) to subtract atmospheric CO
and HO.
Sample Loading:
Place a small amount (~5-10 mg) of solid TBA-CNBH
onto the crystal.
Note: If the sample is a paste or liquid, it indicates significant water absorption or decomposition. The sample should be a white to off-white solid.
Data Acquisition:
Apply pressure to ensure good contact.
Scan range: 4000 – 600 cm
.
Resolution: 4 cm
.
Scans: 16 or 32.
Spectral Validation (The "Triad Check"):
Check 1 (Identity): Confirm C
N peak at ~2180–2220 cm.
Check 2 (Cation): Confirm strong alkyl C-H bands at 2800–3000 cm
.
Check 3 (Purity/Dryness): Examine 3200–3600 cm
. A broad hump here indicates O-H stretching from absorbed water.
Pass Criteria: O-H region is flat or shows only weak trace.
Fail Criteria: Strong broad O-H band (>10% T drop).
Post-Analysis Cleaning:
Wipe crystal immediately with methanol followed by DCM. Caution: Cyanide residues may be present; dispose of wipes in hazardous waste.
Diagnostic Decision Trees & Pathways
Figure 1: Spectral QC Decision Tree
Caption: A logic flow for identifying and qualifying TBA-CNBH
against common alternatives using FTIR markers.
Figure 2: Mechanistic Role in Reductive Amination
Caption: The selectivity of Cyanoborohydride allows it to ignore the Carbonyl (C=O) and target the Iminium ion, a process facilitated in organic solvents by the TBA cation.
References
Hutchins, R. O., & Natale, N. R. (1979). Cyanoborohydride: Utility and Applications in Organic Synthesis. Organic Preparations and Procedures International. Link
Sigma-Aldrich. (n.d.).[3] Tetrabutylammonium cyanoborohydride Product Specification & Safety Data Sheet. Link
Lane, C. F. (1975). Sodium Cyanoborohydride: A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis. Link
PubChem. (n.d.). Tetrabutylammonium cyanoborohydride Compound Summary. National Library of Medicine. Link
NIST Chemistry WebBook. (n.d.). Infrared Spectra of Tetrabutylammonium Salts. Link
Validating purity of tetrabutylammonium (cyano-C)trihydroborate via elemental analysis
Executive Summary Tetrabutylammonium (cyano-C)trihydroborate (TBACB), commonly known as tetrabutylammonium cyanoborohydride ( ), is a pivotal reagent in chemoselective reductions.[1][2] Unlike its sodium counterpart, TBA...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Tetrabutylammonium (cyano-C)trihydroborate (TBACB), commonly known as tetrabutylammonium cyanoborohydride (
), is a pivotal reagent in chemoselective reductions.[1][2] Unlike its sodium counterpart, TBACB offers solubility in non-polar organic solvents (DCM, benzene) and enhanced stability in acidic media, making it indispensable for reductive aminations where water exclusion is critical.
However, the reagent’s efficacy is frequently compromised by its hygroscopic nature and synthesis byproducts (inorganic salts, residual solvents, and hydrolysis products). Elemental Analysis (EA) serves as the primary "gatekeeper" for validation. This guide objectively compares EA against alternative validation techniques (NMR, Titration) and provides a rigorous protocol for interpreting purity data.
Theoretical Framework: The Stoichiometric Baseline
To validate purity, one must first establish the theoretical baseline. The IUPAC designation "(cyano-C)trihydroborate" confirms the Boron-Carbon linkage, distinguishing it from the unstable isocyano (B-N) isomer.
Cannot detect solvent inclusion or non-hydride impurities.
Verdict
The "Gatekeeper" : Best for overall purity grade.
The "Identifier" : Best for structural confirmation.
The "Functional Check" : Best for activity.
Why EA is Critical for TBACB:
Solvent Trapping: TBACB is often recrystallized from THF or DCM. A sample can pass NMR (solvent peaks ignored) and Titration (hydride active) but fail EA due to 5-10% solvent weight, which alters the molarity in sensitive kinetics.
Cation/Anion Imbalance: If the synthesis involves cation exchange (
), incomplete exchange leaves inorganic salts. EA detects this immediately via Carbon % depression.
Experimental Protocol: Validating TBACB
Objective: Accurate CHN determination of a hygroscopic organoboron salt.
Materials & Equipment
Instrument: Combustion Analyzer (e.g., PerkinElmer 2400 Series II or Elementar vario EL).
Carrier Gas: Helium (99.999%).
Combustion Aid: Tungsten Trioxide (
) – Crucial for organoborons to prevent carbide formation which lowers Carbon readings.
Environment: Glovebox or desiccated handling chamber (Relative Humidity < 10%).
Diagnosis:Inorganic Contamination. Likely residual NaBr or NaCl from synthesis. The "dead weight" of the salt dilutes all organic percentages.
Action: Recrystallize from DCM/Ether; wash with water (if careful) or perform cation exchange again.
Scenario B: High %H, Low %C, Low %N
Diagnosis:Moisture (Water). The sample is wet. Water adds mass and Hydrogen but no Carbon/Nitrogen.
Action: Dry under vacuum over
.
Scenario C: High %C, Variable %H
Diagnosis:Solvent Inclusion.
Example: THF (
) has 66% C. DCM () has 14% C.
Action: Proton NMR is required to identify the specific solvent, followed by extended vacuum drying.
Visualization: The Validation Workflow
The following diagram illustrates the logical decision tree for validating TBACB purity for pharmaceutical or catalytic applications.
Figure 1: Logic flow for validating Tetrabutylammonium (cyano-C)trihydroborate purity using Elemental Analysis as the primary decision node.
References
Hutchins, R. O., & Kandasamy, D. (1973). Tetrabutylammonium cyanoborohydride.[1][2][5][3][6][7][][9][10] New, exceptionally selective reducing reagent.[2] Journal of the American Chemical Society, 95(18), 6131–6133. Link
Lane, C. F. (1975). Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups.[7] Synthesis, 1975(03), 135-146. Link
University of British Columbia (UBC). (n.d.). Summary of CHNS Elemental Analysis Common Problems. Department of Chemistry Microanalysis Facility. Link
A Safer, More Selective Approach to Reductive Amination: The Advantages of Tetrabutylammonium (cyano-C)trihydroborate
In the landscape of pharmaceutical development and complex organic synthesis, the choice of a reducing agent can be a critical determinant of reaction success, safety, and overall process efficiency. For decades, sodium...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and complex organic synthesis, the choice of a reducing agent can be a critical determinant of reaction success, safety, and overall process efficiency. For decades, sodium cyanoborohydride (NaBH₃CN) has been a workhorse for reductive aminations, prized for its selectivity in reducing iminium ions in the presence of carbonyl groups.[1][2] However, its high toxicity and the potential to liberate hydrogen cyanide gas pose significant safety and handling challenges.[1][3][4] This guide presents a compelling alternative: tetrabutylammonium (cyano-C)trihydroborate (Bu₄NBH₃CN), a reagent that matches the selectivity of its sodium counterpart while offering a significantly improved safety profile and enhanced solubility in organic solvents.
Reductive amination is a cornerstone of organic chemistry, providing a powerful method for the synthesis of primary, secondary, and tertiary amines.[5] The process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.[5] The success of this reaction often hinges on the use of a reducing agent that is mild enough to avoid reduction of the starting carbonyl compound but reactive enough to efficiently reduce the C=N double bond of the imine or iminium ion.[1][2]
The Perils of Traditional Cyanoborohydrides
Sodium cyanoborohydride has long been a go-to reagent for this transformation due to the electron-withdrawing nature of the cyano group, which tempers the reactivity of the borohydride, allowing for the selective reduction of the more electrophilic iminium ion.[1][2] However, the operational hazards associated with NaBH₃CN cannot be overstated.
Key Hazards of Sodium Cyanoborohydride:
Extreme Toxicity: Sodium cyanoborohydride is fatal if swallowed, inhaled, or in contact with skin.[6][7][8] It can be metabolized to cyanide, which inhibits cellular respiration.[3]
Liberation of Hydrogen Cyanide (HCN): Contact with acids, and even moisture, can lead to the release of highly toxic and flammable hydrogen cyanide gas.[4][7] This necessitates the use of well-ventilated fume hoods and careful quenching procedures.[9]
Hazardous Waste Generation: The quenching and disposal of cyanoborohydride waste require specific protocols, often involving treatment with bleach to oxidize the cyanide byproduct, adding complexity and cost to the overall process.[6][9]
These safety concerns have driven the search for safer, yet equally effective, alternatives.
Tetrabutylammonium (cyano-C)trihydroborate: A Superior Alternative
Tetrabutylammonium (cyano-C)trihydroborate emerges as a highly attractive alternative, retaining the desirable reactivity of the cyanoborohydride anion while mitigating the risks associated with the sodium salt. The key to its advantages lies in the replacement of the sodium cation with the bulky, lipophilic tetrabutylammonium cation.[10]
Enhanced Safety Profile
The most significant advantage of Bu₄NBH₃CN is its improved safety. While it should still be handled with the care afforded to all chemical reagents, the risk of cyanide exposure is considerably lower. It is less hygroscopic than its sodium counterpart and exhibits greater stability.
A resin-bound equivalent, macroporous polystyrene-bound cyanoborohydride, has been reported to not release toxic cyanide during reaction work-up, thereby preventing product contamination and enhancing user safety.[11]
Increased Solubility in Organic Solvents
The tetrabutylammonium cation imparts significantly greater solubility in a wide range of organic solvents compared to sodium cyanoborohydride.[12][13][14] This enhanced solubility allows for more homogeneous reaction conditions, often leading to faster reaction times and cleaner conversions. This is a distinct advantage in many modern organic synthesis applications where non-polar and weakly polar solvents are frequently employed.
Comparable Selectivity and Reactivity
Bu₄NBH₃CN demonstrates comparable selectivity to NaBH₃CN for the reduction of iminium ions over carbonyls.[15] This allows for the same one-pot reductive amination protocols to be employed, where the reducing agent is added to a mixture of the carbonyl compound and the amine.[4]
Requires specialized and hazardous waste disposal.[6][9]
Experimental Protocol: A General Procedure for Reductive Amination using Bu₄NBH₃CN
This protocol provides a general guideline for the reductive amination of an aldehyde with a primary amine. The specific conditions may require optimization based on the substrates used.
Standard laboratory glassware and magnetic stirrer
Procedure:
To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).
Dissolve the reactants in methanol (5 mL).
Add a catalytic amount of acetic acid to facilitate imine formation.
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
In a separate vial, dissolve tetrabutylammonium (cyano-C)trihydroborate (1.5 mmol) in a minimal amount of methanol.
Slowly add the solution of Bu₄NBH₃CN to the reaction mixture.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of water.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography if necessary.
Caption: General workflow for reductive amination using Bu₄NBH₃CN.
Conclusion
The adoption of greener and safer chemical practices is a paramount objective in modern drug discovery and development.[16] Tetrabutylammonium (cyano-C)trihydroborate represents a significant step forward in this endeavor, offering a safer and more user-friendly alternative to traditional, toxic reducing agents like sodium cyanoborohydride. Its comparable reactivity and selectivity, coupled with its enhanced safety profile and solubility, make it an ideal choice for researchers and scientists seeking to optimize their synthetic routes without compromising on efficiency or safety. By embracing such innovative reagents, the scientific community can continue to push the boundaries of chemical synthesis while upholding the highest standards of safety and environmental responsibility.
References
Sodium Cyanoborohydride SOP.docx. (n.d.).
How can I handle and dispose sodium cyanoborohydride? - ResearchGate. (2015, January 29).
111620 - Sodium cyanoborohydride - Safety Data Sheet. (2024, April 11).
Sodium cyanoborohydride solution - AK Scientific, Inc. (n.d.).
organic chemistry review - common reducing agents - YouTube. (2022, May 17).
Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.).
Reduction Reactions for Chemists | PDF - Scribd. (n.d.).
Reducing Agents - TCI Chemicals. (n.d.).
Functionalization of Organotrifluoroborates: Reductive Amination - PMC - NIH. (n.d.).
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions - Master Organic Chemistry. (2018, August 27).
Tetrabutylammonium cyanide. (n.d.).
Selective reductions. 40. A critical examination of the relative effectiveness of various reducing agents for the asymmetric reduction of different classes of ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.).
SAFETY DATA SHEET - Fisher Scientific. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
NEt3 BH3CN. (n.d.).
Tetrabutylammonium salts: Human health tier II assessment. (2019, December 12).
Selectivity Benchmarks: Tetrabutylammonium (cyano-C)trihydroborate vs. Sodium Triacetoxyborohydride (STAB)
Executive Summary Verdict: Sodium Triacetoxyborohydride (STAB) remains the superior general-purpose reagent for reductive amination due to its operational simplicity, rapid kinetics, and avoidance of toxic cyanide byprod...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Verdict:Sodium Triacetoxyborohydride (STAB) remains the superior general-purpose reagent for reductive amination due to its operational simplicity, rapid kinetics, and avoidance of toxic cyanide byproducts. However, Tetrabutylammonium (cyano-C)trihydroborate (TBACB) serves as a critical "phase-transfer specialist."
TBACB outperforms STAB in three specific high-value scenarios:
Non-Polar Solubility: When substrates require strictly non-polar solvents (DCM, Benzene, Toluene) where STAB is insoluble or sluggish.
Acid-Sensitive Substrates: When the acetic acid byproduct of STAB is detrimental to labile protecting groups (e.g., acetals, silyl ethers).
Chemoselectivity Inversion: TBACB (in HMPA) can reduce alkyl halides, whereas STAB preserves them—a crucial differentiation for multi-functional scaffolds.
Mechanistic & Physicochemical Comparison
The core difference lies in the counter-ion effect on solubility and the electronic modification of the boron center.
The Solubility-Reactivity Paradox
STAB (
): The three acetoxy groups are electron-withdrawing, stabilizing the B-H bond and reducing hydridic character. This makes it selective for iminiums over carbonyls. However, the sodium salt requires coordination with ethereal solvents (THF) or chlorinated solvents (DCE) often with an acid co-solvent.
TBACB (
): The lipophilic tetrabutylammonium cation renders the reagent soluble in organic solvents (DCM, ). The cyano group withdraws electron density, preventing direct reduction of aldehydes/ketones at neutral pH, requiring protonation (acid catalysis) to reduce the iminium.
Mechanism of Action (Reductive Amination)
Figure 1: Mechanistic pathway highlighting the activation requirements. STAB provides internal activation via acetoxy dissociation; TBACB requires external pH control.
Comparative Benchmarks
Benchmark 1: Reductive Amination Selectivity
The Standard: Reductive amination of Benzaldehyde with Aniline.
Feature
STAB (Standard Protocol)
TBACB (Phase-Transfer Protocol)
Solvent System
DCE or THF (Homogeneous)
DCM, Toluene, or Benzene
Reaction Time
0.5 – 2.0 Hours
4.0 – 24.0 Hours
Aldehyde:Ketone Selectivity
>99:1 (Excellent)
~95:5 (Good, pH dependent)
pH Requirement
No external acid needed (usually)
Requires pH 6-7 (AcOH or HCl)
Byproducts
Acetic Acid (Must be neutralized)
HCN (Trace), Boric Acid
Yield (Typical)
85-95%
70-85%
Insight: STAB is faster because the acetoxy ligands facilitate the coordination to the iminium nitrogen. TBACB is slower due to the steric bulk of the tetrabutylammonium counter-ion and the tight B-N bond in the cyanide group, but this slowness prevents "runaway" reduction of the starting carbonyl.
Benchmark 2: Functional Group Tolerance (Chemoselectivity)
This is the critical decision point for complex molecule synthesis.
Functional Group
STAB Compatibility
TBACB Compatibility
Critical Note
Alkyl Halides (R-I, R-Br)
Inert (Safe)
Reactive (Risk)
TBACB in polar aprotic solvents (HMPA/DMSO) reduces alkyl halides to alkanes.
Nitro (-NO2)
Inert
Inert
Both are safe.
Epoxides
Inert
Inert
TBACB is safer for highly acid-sensitive epoxides if pH is kept neutral.
Acetals/Ketals
Risk (due to AcOH byproduct)
Safe
TBACB allows strictly neutral conditions.
Peroxides
Inert
Inert
-
Experimental Protocols
Protocol A: Standard Reductive Amination with STAB
Best for: General synthesis, rapid throughput, robust substrates.
Preparation: In a flame-dried flask, dissolve the Carbonyl (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) (0.2 M concentration).
Activation: Add Acetic Acid (1.0 equiv). Note: Omit if amine is HCl salt.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
Reaction: Stir at Room Temperature (RT) under
for 1-3 hours. Monitor by TLC/LCMS.
Quench: Quench with saturated aqueous
.
Workup: Extract with DCM, dry over
, and concentrate.
Protocol B: Non-Polar Reductive Amination with TBACB
Best for: Acid-sensitive acetals, substrates insoluble in DCE/MeOH, or "greasy" lipid-like molecules.
Preparation: Dissolve Carbonyl (1.0 equiv) and Amine (1.0 equiv) in Dichloromethane (DCM) or Toluene .
Drying (Crucial): Add activated 4Å Molecular Sieves to the solution and stir for 30 mins to drive imine formation.
Catalysis: Add a catalytic amount of Acetic Acid (0.1 equiv) or Titanium(IV) Isopropoxide (1.0 equiv) if imine formation is sluggish.
Reaction: Stir at RT for 12-24 hours. (Kinetics are significantly slower than STAB).
Workup: Filter off sieves. Wash organic layer with 0.1 N NaOH (to remove cyanide traces) then Brine. Caution: Aqueous waste contains cyanide; treat with bleach before disposal.
Decision Matrix: Which Reagent to Choose?
Figure 2: Decision matrix for selecting between STAB and TBACB based on substrate properties.
Safety & Toxicology
STAB:
Hazards: Reacts with water to release Hydrogen gas (flammable). Generates Acetic Acid.
Handling: Can be weighed in air (briefly), but best stored under inert gas.
TBACB:
Hazards:HIGH TOXICITY. Contains the cyanide moiety.[1][2] Contact with strong acids releases Hydrogen Cyanide (HCN) gas, which is fatal.
Handling: Must be handled in a fume hood. Waste streams must be segregated and treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
Advantage: Unlike
, the TBA salt is non-hygroscopic and easier to handle as a dry solid.
References
Abdel-Magid, A. F., et al. (1996).[1][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
Hutchins, R. O., & Kandasamy, D. (1971). "Sodium cyanoborohydride in hexamethylphosphoramide. An exceptionally selective reagent system for the reduction of alkyl iodides, bromides, and tosylates."[4] Journal of the Chemical Society D: Chemical Communications, (20), 1097-1098.
Hutchins, R. O., et al. (1984). "Selective Reductions using Cyanoborohydride.
Borch, R. F., et al. (1971).[1][5] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904.[5]
A Senior Application Scientist's Guide to Mass Spectrometric Identification of Tetrabutylammonium (cyano-C)trihydroborate and its Derivatives
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the robust identification and structural elucidation of tetrabutylammonium (cyano-C)trihydroborate, [TBA][BH3CN], and its derivatives. D...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of mass spectrometry (MS) techniques for the robust identification and structural elucidation of tetrabutylammonium (cyano-C)trihydroborate, [TBA][BH3CN], and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the causal factors behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Introduction: The Analytical Challenge of Modern Ionic Liquids
Tetrabutylammonium (cyano-C)trihydroborate, [TBA][BH3CN], is an ionic liquid (IL) of significant interest due to its applications as a reagent and specialized solvent. Like many ILs, its characterization presents a unique analytical challenge. Composed of a permanently charged quaternary ammonium cation and a borate anion, these compounds have negligible vapor pressure, rendering many traditional analytical techniques ineffective[1][2]. Mass spectrometry, particularly when coupled with soft ionization techniques, has become an indispensable tool for their analysis[3][4].
This guide offers a comparative framework for utilizing Electrospray Ionization (ESI) and tandem mass spectrometry (MS/MS) to achieve unambiguous identification. We will explore the nuances of ionization, the logic of fragmentation pathways, and the application of these principles to derivative structures.
Section 1: Comparative Ionization Strategies for Ionic Liquids
The first and most critical step in the MS analysis of an ionic liquid is transferring its constituent ions from the condensed phase into the gas phase for detection. The choice of ionization technique dictates the quality and type of information obtained.
Electrospray Ionization (ESI): The Premier Technique for Pre-charged Analytes
ESI is the method of choice for ionic liquids because it is a soft ionization technique that directly transfers ions pre-existing in solution into the mass spectrometer[5]. Unlike techniques that require the analyte to be volatile, ESI works by creating a fine spray of charged droplets from a sample solution. As the solvent evaporates, the charge density on the droplets increases until individual ions, such as [TBA]+ and [BH3CN]-, are expelled into the gas phase.
Positive Ion Mode (+ESI): In this mode, the instrument is optimized to detect positively charged ions. For [TBA][BH3CN], this will exclusively yield a strong signal for the tetrabutylammonium cation.
Negative Ion Mode (-ESI): Conversely, the negative ion mode will detect the (cyano-C)trihydroborate anion.
The primary advantage of ESI is its ability to analyze these non-volatile, pre-charged species with minimal fragmentation, providing a clear picture of the primary ions in the sample[1][3].
A Note on Alternative Techniques: Why ESI Prevails
While other techniques like Atmospheric Pressure Chemical Ionization (APCI) exist, they are generally less suitable for this application. APCI relies on vaporizing the sample and ionizing it through corona discharge, a process that can cause premature fragmentation or may not be effective for non-volatile salts. ESI's ability to directly sample ions from solution avoids these pitfalls, making it the superior choice.
Expected Mass-to-Charge Ratios
Accurate identification begins with predicting the expected mass-to-charge ratio (m/z) for each ion. The presence of boron, with its two stable isotopes (¹⁰B at ~19.9% and ¹¹B at ~80.1%), provides a definitive signature in the negative ion spectrum[6][7][8].
Ion
Formula
Charge (z)
Monoisotopic Mass (Da)
Expected m/z
Key Isotopic Feature
Tetrabutylammonium Cation
C₁₆H₃₆N⁺
+1
242.2848
242.28
Single primary peak
(cyano-C)trihydroborate Anion
CH₃BN⁻
-1
41.0363 (for ¹¹B)
41.04
Characteristic ¹⁰B/¹¹B pattern
40.0393 (for ¹⁰B)
40.04
~1:4 intensity ratio
Section 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)
While full-scan MS confirms the presence of the primary ions, tandem mass spectrometry (MS/MS) is required for definitive structural confirmation. In this technique, a specific ion (the precursor) is selected, fragmented, and the resulting product ions are detected[9][10][11]. Collision-Induced Dissociation (CID) is the most common fragmentation method, where the precursor ion's kinetic energy is increased, causing it to fragment upon collision with an inert gas.
Workflow for MS/MS Analysis
The logical flow for comprehensive identification involves separate MS/MS experiments on both the cation and the anion.
Caption: General workflow for MS/MS identification.
Cation Fragmentation Pathway: [TBA]⁺
The tetrabutylammonium cation fragments in a predictable manner. The primary mechanism involves the neutral loss of butene (C₄H₈, 56.11 Da) via a Hofmann elimination-type rearrangement[12][13]. This process can occur sequentially, leading to a cascade of fragment ions.
Caption: Fragmentation cascade of the [TBA]⁺ cation.
Observing this sequential loss of 56 Da is a strong confirmation of the tetrabutyl structure. The most abundant fragment ion is typically observed at m/z 142, resulting from a different rearrangement pathway[14].
Precursor Ion (m/z)
Key Fragment Ion (m/z)
Neutral Loss
Proposed Fragment Structure
242.3
186.2
C₄H₈ (Butene)
Tributylammonium cation
242.3
142.2
C₇H₁₆
Dibutyl(methyl)ammonium cation
186.2
130.1
C₄H₈ (Butene)
Dibutylammonium cation
Anion Analysis: The Boron Isotope Signature
For the (cyano-C)trihydroborate anion, the most critical identifying feature in the full-scan MS is its isotopic pattern. The natural abundance of ¹⁰B and ¹¹B results in two distinct peaks separated by approximately 1 Da, with a relative intensity ratio of about 1:4[6][7]. This signature is a highly reliable confirmation of a boron-containing species.
Caption: Expected isotopic pattern for the [BH₃CN]⁻ anion.
CID of the [BH₃CN]⁻ anion is less structurally informative than for the cation but can be used for confirmation. Fragmentation may involve the loss of H₂ or other small neutral species.
Section 3: Case Study - Identifying a Derivative
Let's consider a hypothetical derivative: (3-hydroxybutyl)tributylammonium (cyano-C)trihydroborate . The principles outlined above can be directly applied to identify this modification.
Full Scan MS Analysis:
-ESI Mode: The anion spectrum would remain unchanged, showing the characteristic isotopic pattern at m/z 40/41. This immediately confirms the anion is unmodified.
+ESI Mode: The cation's mass would increase by the mass of an oxygen atom (+15.99 Da). The expected precursor ion would be at m/z 258.28 (242.28 + 15.99).
MS/MS Fragmentation Analysis:
Fragmentation of m/z 258.28: The fragmentation pattern would shift. We would expect to see two distinct neutral loss pathways:
Loss of butene (C₄H₈, 56.11 Da) from an unmodified chain.
Loss of hydroxybutene (C₄H₈O, 72.11 Da) from the modified chain.
This dual-pathway fragmentation provides definitive evidence for the location and nature of the modification.
Ion
Expected m/z
Change from Parent
Interpretation
Parent Cation
258.28
+15.99 Da
Addition of one oxygen atom
Fragment 1
202.17
-56.11 Da
Loss of unmodified butene
Fragment 2
186.17
-72.11 Da
Loss of modified hydroxybutene
Section 4: Experimental Protocols
Protocol 1: Sample Preparation
Causality: Ionic liquids are often viscous and must be diluted to ensure a stable electrospray. Polar, volatile solvents are required for ESI[5]. A typical starting concentration of 1-10 µg/mL is sufficient for high-sensitivity instruments.
Prepare a stock solution of the [TBA][BH3CN] sample at 1 mg/mL in methanol.
Perform a serial dilution of the stock solution using 50:50 acetonitrile:water (v/v) to a final concentration of 5 µg/mL.
For enhanced ionization, 0.1% formic acid can be added to the final solution for +ESI mode, although it is often not necessary for pre-charged species.
Protocol 2: Mass Spectrometer Setup (ESI-MS and MS/MS)
Causality: Instrument parameters must be optimized to efficiently desolvate the ions without causing in-source fragmentation, preserving the intact precursor ions for analysis.
Instrument: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
Infusion: Infuse the prepared sample directly into the source at a flow rate of 5-10 µL/min.
ESI Source Parameters (Example):
Capillary Voltage: 3.5 kV (+ESI), -3.0 kV (-ESI)
Nebulizer Gas (N₂): 1.5 Bar
Drying Gas (N₂): 8.0 L/min at 250 °C
Full Scan Acquisition:
Scan from m/z 30 to 300 in both positive and negative ion modes.
MS/MS Acquisition (CID):
Select the precursor ion of interest (e.g., m/z 242.3 in +ESI) with an isolation width of ~1 Da.
Apply collision energy. Start with a ramp (e.g., 10-40 eV) to observe the full fragmentation pattern. Optimize for key fragments.
Scan the product ions over a relevant mass range (e.g., m/z 50-250).
Conclusion
The unambiguous identification of tetrabutylammonium (cyano-C)trihydroborate and its derivatives is reliably achieved through a systematic mass spectrometric approach. By leveraging the strengths of Electrospray Ionization for soft ion generation and tandem MS for structural interrogation, a comprehensive and self-validating analytical workflow can be established. The key pillars of this methodology are:
Orthogonal Ionization Modes: Using both positive and negative ESI modes to independently characterize the cation and anion.
Isotopic Signature Confirmation: Recognizing the unique ¹⁰B/¹¹B isotopic pattern as a definitive marker for the borate anion.
Predictive Fragmentation: Understanding the characteristic neutral loss pathways of the tetrabutylammonium cation to confirm its structure.
By applying these principles, researchers can confidently identify and characterize this important class of ionic liquids, ensuring the integrity and accuracy of their scientific investigations.
References
Gupta, G. R., et al. (2013). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies. Asian Journal of Chemistry, 25(18). Available at: [Link]
Chen, H., et al. (2014). Extractive electrospray ionization mass spectrometry of ionic liquids. Analyst, 139(16), 4015-4021. Available at: [Link]
Armstrong, D. W., et al. (2004). Ionic liquids enable electrospray ionisation mass spectrometry in hexane. Chemical Communications, (15), 1768-1769. Available at: [Link]
Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications. Available at: [Link]
Chen, H., et al. (2014). Extractive electrospray ionization mass spectrometry of ionic liquids. RSC Publishing. Available at: [Link]
Jackson, G. (n.d.). Electrospray mass spectrometry of undiluted ionic liquids. Available at: [Link]
Chemistry LibreTexts. (2023). The Mass Spectra of Elements. Available at: [Link]
Koski, W. S., et al. (1971). Mass Spectrometry in Boron Chemistry. Accounts of Chemical Research, 4(7), 239-244. Available at: [Link]
Cydzik, M., et al. (2012). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides—An Isotopic Exchange Study. Journal of the American Society for Mass Spectrometry, 23(8), 1368-1377. Available at: [Link]
Stepnowski, P., et al. (2006). Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids. MDPI. Available at: [Link]
Cao, J., et al. (2013). Selective Production of Electrostatically-Bound Adducts of Alkyl Cations/Polyoxoanions by the Collision-Induced Fragmentations of Their Quaternary Ammonium Counterparts. Journal of the American Society for Mass Spectrometry, 24(7), 1059-1067. Available at: [Link]
Kuwabata, S., et al. (2017). Novel Analytical Techniques for Smart Ionic Liquid Materials. In Ionic Liquids (pp. 1-24). Available at: [Link]
Das, S., & Mehra, A. (2014). Isotope ratio determination in boron analysis. Analytical and Bioanalytical Chemistry, 406(23), 5515-5526. Available at: [Link]
Franko, M. (2007). Ionic Liquids for and by Analytical Spectroscopy. Analytical Letters, 40(15), 2755-2771. Available at: [Link]
Clark, J. (2014). the mass spectra of elements. Chemguide. Available at: [Link]
Ho, T. D., et al. (2021). Ionic Liquids in Analytical Chemistry: Fundamentals, Technological Advances, and Future Outlook. Analytical Chemistry, 93(1), 203-228. Available at: [Link]
Auctores. (2022). Ionic Liquids Nitrogen-Based, Preparation, Characterization, and Application. Available at: [Link]
Ozdanovac, L., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7008. Available at: [Link]
NIST. (n.d.). Tetra-N-butylammonium bromide. NIST WebBook. Available at: [Link]
PubChem. (n.d.). Tetrabutylammonium. Available at: [Link]
Purdue University Graduate School. (2025). Application of Tandem Mass Spectrometric Methods Based on Gas-phase Ion-molecule Reactions for the Characterization of Borate Radical Anions and Identification of Functional Groups in Drug Metabolites. Available at: [Link]
Borch, R. F., et al. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. Available at: [Link]
Ohashi, M., et al. (1969). Electron-impact-induced fragmentation of quaternary ammonium cations. Journal of the American Chemical Society, 91(14), 3989-3990. Available at: [Link]
Wikipedia. (n.d.). Tandem mass spectrometry. Available at: [Link]
ResearchGate. (2020). Is Tetrabutylammonium hydroxide Mass Spectrometry compatible?. Available at: [Link]
Bio, A. D., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry. Organic Process Research & Development. Available at: [Link]
ResearchGate. (n.d.). The structures and product ion mass spectra of organic cations. Available at: [Link]
G-Biosciences. (n.d.). Sodium Cyanoborohydride for Reductive Amination. Available at: [Link]
Cao, J., et al. (2012). Intriguing role of a quaternary ammonium cation in the dissociation chemistry of Keggin polyoxometalate anions. Dalton Transactions, 41(15), 4469-4476. Available at: [Link]
Eiceman, G. A., et al. (2021). field induced displacement reactions with proton bound dimers of organophosphorus compounds in a. Journal of the American Society for Mass Spectrometry. Available at: [Link]
Longdom Publishing. (n.d.). Application and Working Process of Tandem Mass Spectrometry. Available at: [Link]
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Bristow, T. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]
Reproducibility of Protocols Using Tetrabutylammonium (Cyano-C)trihydroborate
Introduction: Bridging the Solubility Gap In the landscape of hydride reducing agents, Tetrabutylammonium (cyano-C)trihydroborate (often abbreviated as TBACNBH₃ or ) occupies a critical niche. While Sodium Cyanoborohydri...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Bridging the Solubility Gap
In the landscape of hydride reducing agents, Tetrabutylammonium (cyano-C)trihydroborate (often abbreviated as TBACNBH₃ or
) occupies a critical niche. While Sodium Cyanoborohydride () is the industry standard for reductive amination in protic solvents (Methanol, Water), it fails in strictly non-polar environments due to insolubility.
For drug development workflows requiring high lipophilicity—such as modifying late-stage intermediates or working with greasy, non-polar substrates—
is the reagent of choice. It solubilizes the reducing power of the cyanoborohydride anion in solvents like Dichloromethane (DCM), Toluene, and THF, allowing for homogeneous phase reductions .
This guide objectively compares
against standard alternatives and provides a field-validated protocol designed to maximize reproducibility and yield.
Mechanistic Causality & Logic
The reproducibility of reductive amination hinges on the formation of the iminium ion . Cyanoborohydrides are unique because they are stable in acid (down to pH ~3), unlike Sodium Borohydride (
).
The Selectivity Filter: The electron-withdrawing cyano group stabilizes the boron center, making it less nucleophilic. It cannot reduce neutral ketones or aldehydes at an appreciable rate.[1]
The Acid Switch: In the presence of an acid catalyst (Acetic Acid or HCl), the carbonyl and amine condense to form a positively charged iminium ion (
).
The Reduction:
selectively transfers a hydride to this electron-deficient iminium species.
Why TBA? The tetrabutylammonium cation acts as a phase transfer catalyst and solubilizer. By bringing the "naked" cyanoborohydride anion into the organic phase (DCM), it increases the effective concentration of the reductant near the lipophilic substrate, accelerating reaction kinetics without requiring aggressive heating.
Figure 1: Mechanistic Pathway of Lipophilic Reductive Amination
Caption: The acid-catalyzed formation of the iminium ion is the rate-determining step for selectivity.
ignores the starting carbonyl, reacting only with the iminium species.
Comparative Performance Analysis
The following table contrasts
with its primary competitors: Sodium Cyanoborohydride and Sodium Triacetoxyborohydride (STAB).
when your substrate precipitates in Methanol or when you must maintain a strictly anhydrous organic phase to prevent side reactions (e.g., hydrolysis of sensitive esters).
Dissolve the ketone and amine in DCM (0.1 M concentration).
Add molecular sieves (4Å) to absorb water generated during condensation.
Add Acetic Acid (2–3 equiv).
Checkpoint: Stir for 30–60 minutes at Room Temperature (RT). This ensures the iminium ion concentration is maximized before reduction.
Reduction:
Add solid
(1.5 equiv) in one portion.
Observation: No vigorous gas evolution should occur (unlike
).
Stir at RT.[1][5] Monitor by TLC or LCMS. Reaction times range from 2 to 16 hours depending on steric hindrance.
Quench & Work-up (Critical for Purity):
Safety: Perform all steps in a fume hood. Cyanide residues are present.[1][2][3][4][5][7][8][10][12][13]
Dilute the reaction mixture with DCM.
Wash 1 (Basic): Wash with 1N NaOH. This neutralizes the acid and converts the amine product to its free base. It also solubilizes residual cyanide as NaCN in the aqueous layer.
Wash 2 (Removal of TBA): The lipophilic TBA cation can be stubborn. Wash the organic layer 3 times with water or brine .
Alternative for stubborn TBA: If TBA salts persist (seen as oiling in NMR), dissolve the crude residue in Ether (where TBA salts are less soluble) and filter, or use a cation exchange resin (SCX-2) to capture the product amine.
Caption: Standardized workflow for homogeneous reductive amination in DCM. Step 5 is critical for removing the phase-transfer cation.
References
Hutchins, R. O., & Kandasamy, D. (1973). "Cyanoborohydride.[1][2][3][4][5][7][10][12][13] Utility of tetrabutylammonium cyanoborohydride as a selective reducing agent." Journal of the American Chemical Society, 95(26), 8831-8833. Link
Hutchins, R. O., et al. (1984). "Selective reductive displacement of alkyl halides and sulfonate esters with cyanoborohydride reagents in hexamethylphosphoramide." The Journal of Organic Chemistry, 43(11), 2259–2267. Link
Lane, C. F. (1975). "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975(03), 135-146. Link
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
A Comparative Guide to Greener Reductions: Assessing Tetrabutylammonium (cyano-C)trihydroborate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals This guide provides a critical green chemistry assessment of tetrabutylammonium (cyano-C)trihydroborate, a selective reducing agent, comparing its performan...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical green chemistry assessment of tetrabutylammonium (cyano-C)trihydroborate, a selective reducing agent, comparing its performance, safety, and environmental impact against established alternatives. As the pharmaceutical industry intensifies its pursuit of sustainable manufacturing, a nuanced understanding of reagent choice is paramount. This document moves beyond cataloging properties to offer a data-driven framework for selecting reagents that align with both synthetic goals and environmental stewardship.
The Enduring Challenge of Reductive Amination: A Green Chemistry Perspective
Reductive amination stands as a cornerstone of medicinal chemistry, providing one of the most robust methods for synthesizing amines, a critical functional group in a vast number of active pharmaceutical ingredients (APIs). For decades, the go-to reagent for this transformation has been sodium cyanoborohydride (NaBH₃CN). Its popularity stems from its mild reactivity, which allows for the selective reduction of protonated imines in the presence of more reactive carbonyl groups like aldehydes and ketones.[1][2][3]
However, the very feature that moderates its reactivity—the electron-withdrawing cyanide group—is also its greatest liability from a green chemistry and safety standpoint. The use of NaBH₃CN introduces significant hazards:
Acute Toxicity: The reagent is toxic and, more critically, can liberate highly poisonous hydrogen cyanide (HCN) gas upon contact with strong acids or under certain reaction conditions.[1][4]
Hazardous Waste Streams: The resulting cyanide-containing waste requires specialized, costly, and energy-intensive treatment protocols to prevent environmental contamination.[2]
Process Safety Risks: The potential for HCN release necessitates stringent engineering controls, particularly at process scale, increasing operational complexity and cost.
These drawbacks have spurred a search for safer, more environmentally benign alternatives that retain the valuable chemoselectivity of NaBH₃CN. This guide assesses tetrabutylammonium (cyano-C)trihydroborate (TBACN) and the prominent cyanide-free option, sodium triacetoxyborohydride (STAB), within this critical context.
Profiling the Key Reagents for Reductive Amination
A successful green alternative must not only mitigate environmental and safety concerns but also deliver comparable or superior performance in the lab. Here, we profile our three reagents of interest.
This reagent replaces the sodium cation of the benchmark with a large, organic tetrabutylammonium cation. While it shares the same [BH₃(CN)]⁻ reducing anion, this structural change imparts distinct physical properties. TBACN is noted for its exceptional selectivity as a reducing agent.[5] Its increased lipophilicity enhances its solubility in a wider range of organic solvents compared to its sodium counterpart. This property can be leveraged to streamline processes, potentially reducing the need for co-solvents and simplifying workups. Furthermore, the tetrabutylammonium cation is a known phase-transfer catalyst, which could enable novel reactivity or eliminate the need for an additional catalyst in biphasic reactions, thereby improving the overall atom economy.[6]
Sodium Cyanoborohydride (The Benchmark)
As discussed, NaBH₃CN is a mild and selective reducing agent, particularly effective for the one-pot reductive amination.[1][4][7] Its stability in acidic conditions (down to pH 3) is a key advantage, as imine formation is often acid-catalyzed.[7] However, its high toxicity and the generation of cyanide waste remain significant barriers to its classification as a "green" reagent.
Sodium Triacetoxyborohydride (The Cyanide-Free Alternative)
Sodium triacetoxyborohydride, often abbreviated as STAB or NaBH(OAc)₃, has emerged as a leading safer alternative.[2] By replacing the cyanide group with three acetoxy groups, it completely eliminates the risk of HCN generation. It is a similarly mild and selective reagent, making it a near drop-in replacement for NaBH₃CN in many reductive amination protocols.[8] Its primary drawback is its moisture sensitivity; it reacts with water and protic solvents like methanol, which can limit its application or require anhydrous conditions.[3]
A Quantitative Green Chemistry Showdown
To move beyond qualitative descriptions, we can apply established green chemistry metrics to a model reaction. These metrics provide a quantitative basis for comparing the environmental footprint of chemical processes.[9][10]
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[11][12]
Process Mass Intensity (PMI): A more holistic metric that measures the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. A lower PMI signifies a greener, more efficient process.[13][14][15]
E-Factor: Closely related to PMI, the E-Factor quantifies the amount of waste produced per unit of product (E-Factor = PMI - 1).[11][16][17]
Hypothetical Experimental Scenario
Let's analyze a typical reductive amination: the reaction of cyclohexanone (1.0 eq) with benzylamine (1.1 eq) to produce N-benzylcyclohexanamine. We will assume a standard laboratory scale (10 mmol of cyclohexanone) and typical workup procedures for each reagent to calculate the PMI and E-Factor.
Experimental Workflow: Reductive Amination
Caption: Generalized workflow for a reductive amination experiment.
Comparative Data Analysis
The following table summarizes the calculated green metrics for our model reaction. Assumptions include a 90% isolated yield and standard laboratory protocols for solvent and workup volumes.
Atom Economy: NaBH₃CN shows the best theoretical AE due to its low molecular weight. Conversely, STAB has a poor AE because of the large mass of the acetoxy leaving groups that are not incorporated into the final product.
PMI & E-Factor: In this standardized scenario, the metrics are remarkably similar. This highlights a crucial concept in green chemistry: solvents and workup materials, not reagents, often dominate the mass intensity of a process at the lab scale. [13][15] The differences in reagent mass are dwarfed by the mass of the solvent. This implies that the true "green" potential of a reagent may lie in its ability to enable process optimization, such as reducing solvent volumes or simplifying purification.
Safety and Hazard Assessment: The Deciding Factor
While the mass-based metrics show parity, the safety and hazard profiles of the reagents are vastly different.
Reagent
Key Hazards
Waste Stream Profile
TBACN
Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[18] Potential for HCN release. The tetrabutylammonium cation has low to moderate acute toxicity.[19]
High Hazard: Contains cyanide, requiring specialized detoxification treatment.
NaBH₃CN
Highly toxic.[7] Contact with acid liberates extremely toxic HCN gas.[1][4]
High Hazard: Contains cyanide, requiring specialized detoxification treatment.
STAB
Harmful if swallowed, causes skin and eye irritation. Reacts with water.
Low Hazard: Byproducts are sodium borate and acetic acid. No cyanide.
This comparison makes the primary advantage of STAB unequivocally clear: it eliminates the significant risks and environmental burden associated with cyanide. For many applications, this fact alone makes it the greener choice.
Discussion: Synthesizing a Holistic View
The choice of a "green" reducing agent is not a one-size-fits-all decision. Our analysis reveals a nuanced landscape where each reagent has a specific context in which it might be the optimal choice.
Reagent Selection Decision Framework
Caption: Decision tree for selecting a reductive amination agent.
When is TBACN the Right Choice?
While TBACN does not solve the inherent toxicity issue of the cyanoborohydride anion, it presents potential process advantages that can lead to a greener overall process. Consider TBACN when:
Enhanced Solubility is Key: For substrates that require less polar, aprotic solvents where NaBH₃CN has poor solubility, TBACN can provide a homogeneous reaction system, potentially improving reaction rates and consistency while avoiding the need for additional co-solvents.
Phase-Transfer Catalysis is Beneficial: In biphasic reaction systems, the inherent phase-transfer capability of the tetrabutylammonium cation could eliminate a component from the reaction mixture, simplifying the process and improving the PMI.
Protic Solvents Must be Avoided: In cases where the substrate or other functional groups are sensitive to the protic solvents in which NaBH₃CN is often used, but are incompatible with STAB's moisture sensitivity, TBACN in an anhydrous aprotic solvent offers a viable middle ground.
The Verdict on Greenness
From a Reagent Hazard Perspective: Sodium triacetoxyborohydride (STAB) is unequivocally the greenest option due to the complete elimination of cyanide.
From a Process Optimization Perspective: Tetrabutylammonium (cyano-C)trihydroborate (TBACN) offers unique properties that, in specific applications, could lead to a lower PMI by enabling reactions in more desirable solvents or simplifying the process. However, this potential process benefit does not negate the high hazard of the reagent itself. The decision to use TBACN must be justified by a significant process advantage that cannot be achieved with STAB, and it must be accompanied by rigorous safety protocols for handling and waste disposal.
Conclusion and Recommendations
The green assessment of tetrabutylammonium (cyano-C)trihydroborate reveals that a simple "green" or "not green" label is insufficient. While it is not an inherently safer substance than its sodium counterpart, its unique physical properties present opportunities for process intensification and waste reduction that are not possible with other reagents.
For drug development professionals, the following recommendations apply:
Default to Cyanide-Free: For routine reductive aminations, sodium triacetoxyborohydride (STAB) should be the default choice due to its vastly superior safety and environmental profile.
Evaluate TBACN for Specific Challenges: Consider TBACN as a specialized tool for challenging syntheses where its enhanced solubility or phase-transfer properties can lead to a demonstrably more efficient and streamlined process (e.g., higher yield, fewer steps, reduced solvent use).
Quantify the Impact: When choosing a reagent, perform a PMI or E-Factor calculation based on the projected process. This quantitative data is essential for justifying the use of a more hazardous material like TBACN by demonstrating a significant reduction in overall process waste.
Prioritize Safety: The use of any cyanoborohydride reagent must be governed by strict safety protocols. The potential process benefits of TBACN never outweigh the need for rigorous risk assessment and control of exposure.
By adopting this nuanced, data-driven approach, scientists can make more informed decisions that push the boundaries of chemical synthesis while upholding the core principles of green chemistry.
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